4'-Bromopropiophenone
Description
The exact mass of the compound p-Bromopropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMOSYFPKGQIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145830 | |
| Record name | p-Bromopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145830 | |
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Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-83-3 | |
| Record name | 4′-Bromopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromopropiophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromopropiophenone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83574 | |
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| Record name | p-Bromopropiophenone | |
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| Record name | p-bromopropiophenone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Bromopropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8EVM78HH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4'-Bromopropiophenone: A Comprehensive Technical Guide for Researchers
CAS Number: 10342-83-3
This technical guide provides an in-depth overview of 4'-Bromopropiophenone, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
This compound is a halogenated ketone that serves as a versatile building block in organic chemistry.[1] It appears as a white to off-white crystalline solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10342-83-3 | [2] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 45-47 °C | [2] |
| Boiling Point | 138-140 °C at 14 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Density | 1.386 g/cm³ (estimate) | [1] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. Low solubility in polar solvents like water; more soluble in non-polar or weakly polar solvents. | [3] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data References for this compound
| Technique | Database/Reference |
| ¹H NMR | SpectraBase, PubChem |
| ¹³C NMR | Guidechem |
| Mass Spectrometry (GC-MS) | SpectraBase, PubChem |
| Infrared (IR) Spectroscopy | ChemicalBook, PubChem |
| Raman Spectroscopy | PubChem |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene (B47551).[4]
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from bromobenzene and propionyl chloride using a Lewis acid catalyst.
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromobenzene in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add propionyl chloride dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and add dilute hydrochloric acid to quench the reaction.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.
Synthesis of 2-Aminothiazole (B372263) Derivatives
This compound is a key starting material for the synthesis of substituted 2-aminothiazoles, which are investigated as potential inhibitors of neuronal degeneration in Alzheimer's disease.[3] The Hantzsch thiazole (B1198619) synthesis is a common method employed for this transformation.[5]
This protocol outlines the synthesis of a 2-aminothiazole derivative from this compound and thiourea (B124793).
Materials:
-
This compound
-
Thiourea
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Synthesis of Pyrazole (B372694) Derivatives
This compound can be used to synthesize novel 5-substituted pyrazole derivatives.[3] These compounds have shown potential as potent CB1 antagonists, which are of interest as therapeutic agents for obesity.[3]
A general protocol involves the condensation of a 1,3-dicarbonyl compound (which can be derived from this compound) with a hydrazine (B178648) derivative.
Materials:
-
A 1,3-dicarbonyl derivative of this compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki Cross-Coupling Reactions
The bromo-substituent on the aromatic ring of this compound makes it an excellent substrate for Suzuki cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of more complex molecules. The reaction typically involves a palladium catalyst, a base, and an organoboron compound.[6][7]
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P363 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling and Storage:
-
Handle in a well-ventilated area.[2]
-
Wear suitable protective clothing, including gloves and safety goggles.[2][8]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
In case of exposure, follow standard first-aid measures and seek medical attention.[8] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
References
- 1. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 10342-83-3 [chemicalbook.com]
- 4. studymoose.com [studymoose.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 4'-Bromopropiophenone: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromopropiophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fine chemical industries. Its chemical structure, featuring a reactive ketone group and a bromine-substituted aromatic ring, makes it a versatile building block for constructing more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its molecular formula C₉H₉BrO. The presence of the polar carbonyl group and the halogenated benzene (B151609) ring dictates its solubility and reactivity profile.
Physical Properties
The key physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [1][2] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 45-48 °C | [3] |
| Boiling Point | 138-140 °C at 14 mmHg | [2][4] |
| Density | ~1.384 g/cm³ (estimate) | [2] |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol.[2] Generally soluble in non-polar organic solvents and exhibits low solubility in polar solvents like water.[5] | |
| Refractive Index | ~1.572 (estimate) | [2] |
Chemical Properties
This compound's reactivity is centered around its ketone functional group and the bromo-substituted aromatic ring.
-
Reactivity : The ketone moiety can undergo reactions such as α-functionalization (e.g., bromination) and condensation reactions.[6] The bromine atom on the aromatic ring is an excellent leaving group for nucleophilic aromatic substitution and serves as a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents.[1]
-
Stability : The compound is stable under recommended storage conditions.[7] It should be stored in a cool, dark place, sealed in a dry environment at room temperature.[2][3]
-
Incompatible Materials : It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]
-
Hazardous Decomposition : Under fire conditions, hazardous decomposition products can form, including carbon oxides and hydrogen bromide gas.[7]
Experimental Protocols
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene (B47551). The following protocol is adapted from standard procedures for the acylation of bromobenzene.[6][8]
Synthesis via Friedel-Crafts Acylation
This procedure describes the reaction of bromobenzene with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Bromobenzene
-
Propanoyl chloride (or Propionic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Ice
Procedure:
-
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling : Cool the suspension to 0 °C in an ice/water bath with stirring.
-
Addition of Acylating Agent : Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of Substrate : Following the addition of propanoyl chloride, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction : Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with water (2 x 50 mL), 2M sodium hydroxide solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product obtained is typically a solid or oil. Further purification can be achieved by the following methods:
-
Recrystallization : Recrystallize the crude solid from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture.
-
Vacuum Distillation : If the product is an oil or a low-melting solid, it can be purified by distillation under reduced pressure.[4]
Figure 1. General experimental workflow for the synthesis and purification of this compound.
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons.[2]
-
~7.83 ppm (d, 2H) : A doublet corresponding to the two aromatic protons ortho to the carbonyl group.
-
~7.60 ppm (d, 2H) : A doublet corresponding to the two aromatic protons meta to the carbonyl group (ortho to the bromine).
-
~2.97 ppm (q, 2H) : A quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.
-
~1.22 ppm (t, 3H) : A triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.
¹³C NMR (in CDCl₃): The carbon NMR spectrum shows distinct signals for each unique carbon atom.
-
~199 ppm : Carbonyl carbon (C=O).
-
~136 ppm : Aromatic carbon attached to the carbonyl group (quaternary).
-
~132 ppm : Aromatic C-H carbons meta to the carbonyl group.
-
~130 ppm : Aromatic C-H carbons ortho to the carbonyl group.
-
~128 ppm : Aromatic carbon attached to the bromine atom (quaternary).
-
~32 ppm : Methylene carbon (-CH₂-).
-
~8 ppm : Methyl carbon (-CH₃-).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
~3100-3000 cm⁻¹ : C-H stretching vibrations of the aromatic ring.
-
~2980-2850 cm⁻¹ : C-H stretching vibrations of the aliphatic ethyl group.
-
~1685 cm⁻¹ : A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9]
-
~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.
-
~1070 cm⁻¹ : C-Br stretching vibration.
Figure 2. Logical relationships of this compound's structure, reactivity, and applications.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[4]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.
-
Storage : Keep container tightly closed in a dry and well-ventilated place.[2]
Conclusion
This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The dual reactivity of its ketone and aryl bromide moieties makes it a versatile precursor for the development of new chemical entities in the pharmaceutical and materials science fields. Proper handling and purification are essential to ensure its effective use in subsequent synthetic steps. This guide provides the foundational technical information required for its safe and efficient application in a research and development setting.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound(10342-83-3) 1H NMR [m.chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. This compound(10342-83-3) 13C NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. studylib.net [studylib.net]
- 7. rsc.org [rsc.org]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Spectral Analysis of 4'-Bromopropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4'-Bromopropiophenone (CAS No. 10342-83-3), a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Introduction
This compound is an aromatic ketone that serves as a versatile building block in the synthesis of various organic molecules, including potential therapeutic agents.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents key spectral data in a clear and accessible format to support research and development activities.
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aromatic (Ha) | ~7.83 | Doublet | 2H |
| Aromatic (Hb) | ~7.60 | Doublet | 2H |
| Methylene (B1212753) (-CH₂-) | ~2.97 | Quartet | 2H |
| Methyl (-CH₃) | ~1.22 | Triplet | 3H |
Table 1: ¹H NMR spectral data for this compound in CDCl₃.[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~197 |
| Aromatic (C-Br) | ~128 |
| Aromatic (CH) | ~132, 130 |
| Aromatic (C-C=O) | ~136 |
| Methylene (-CH₂-) | ~32 |
| Methyl (-CH₃) | ~8 |
Table 2: ¹³C NMR spectral data for this compound. Note: Specific peak assignments for the aromatic region can be complex due to the "heavy atom effect" of bromine.[3][4]
IR Spectral Data
The IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 | C=O (Aromatic Ketone) stretch[3] |
| ~1580 | C=C (Aromatic) stretch |
| ~1220 | C-C-C stretch |
| ~820 | C-H (para-substituted aromatic) bend |
| ~550 | C-Br stretch |
Table 3: Key IR absorption bands for this compound.[5][6]
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Relative Intensity | Assignment |
| 212/214 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 183/185 | High | [M-C₂H₅]⁺ (Loss of ethyl group)[5] |
| 155/157 | Moderate | [M-C₂H₅-CO]⁺ (Loss of ethyl and carbonyl groups) |
| 76 | Moderate | [C₆H₄]⁺ |
Table 4: Major peaks in the mass spectrum of this compound. The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[7]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
NMR Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[8] The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker WM-300 or a 400 MHz spectrometer.[5][9]
-
¹H NMR Acquisition : The spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) was used.[3]
IR Spectroscopy
-
Sample Preparation : A small amount of solid this compound was used. The "Thin Solid Film" method was employed where the solid was dissolved in a volatile solvent like methylene chloride, and a drop of the solution was placed on a KBr salt plate.[10] The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[10]
-
Instrumentation : An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used.[5]
-
Data Acquisition : The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plate was taken first and automatically subtracted from the sample spectrum.[11]
Mass Spectrometry
-
Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization or via a direct insertion probe.[5]
-
Ionization : Electron Impact (EI) ionization was used, with a standard electron energy of 70 eV.[12]
-
Mass Analyzer : A quadrupole or ion trap mass analyzer was used to separate the ions based on their mass-to-charge ratio.[13]
-
Data Acquisition : The mass spectrum was scanned over a mass range of m/z 40-400 to detect the molecular ion and significant fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. This compound | 10342-83-3 [chemicalbook.com]
- 2. This compound(10342-83-3) 1H NMR [m.chemicalbook.com]
- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(10342-83-3) IR Spectrum [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
solubility of 4'-Bromopropiophenone in organic solvents
An In-depth Technical Guide to the Solubility of 4'-Bromopropiophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in organic synthesis and pharmaceutical development. Understanding its solubility is critical for reaction optimization, purification, and formulation.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar ketone group and a larger, nonpolar bromophenyl group, influencing its solubility across a range of organic solvents.
Qualitative Solubility of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments from various chemical suppliers and safety data sheets provide valuable insights. The compound is generally described as a white to off-white crystalline solid at room temperature.[1]
Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:
| Solvent Family | Example Solvents | Qualitative Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Acetone | Slightly Soluble to Soluble | The polar ketone group of this compound can interact with the polar nature of these solvents. |
| Halogenated | Chloroform, Dichloromethane | Soluble | The presence of the bromine atom and the overall molecular structure allow for favorable interactions with these non-polar to weakly polar solvents.[2] |
| Polar Protic | Methanol, Ethanol | Slightly Soluble | The hydroxyl group of the alcohols can interact with the ketone, but the non-polar bromophenyl group limits high solubility.[3] |
| Non-Polar Aromatic | Toluene (B28343) | Likely Soluble | The aromatic ring of toluene interacts favorably with the bromophenyl group of the solute.[2] |
| Ethers | Diethyl ether | Likely Soluble | The moderate polarity of ethers is compatible with the overall polarity of this compound. |
| Esters | Ethyl acetate | Likely Soluble | Ethyl acetate's moderate polarity makes it a plausible solvent. |
| Water | Water | Insoluble/Low Solubility | The large non-polar bromophenyl group significantly outweighs the polarity of the ketone group, leading to poor solubility in highly polar water.[2] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. There should be undissolved solid remaining.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.[4][5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the quantitative solubility in the solvent system of interest using the detailed experimental protocol provided.
References
A Comprehensive Guide to the Synthesis of 4'-Bromopropiophenone from Bromobenzene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4'-Bromopropiophenone, a key intermediate in organic synthesis, starting from bromobenzene (B47551). The core of this process lies in the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones.[1][2] This document details the underlying reaction mechanism, a comprehensive experimental protocol, and quantitative data to ensure reproducibility and understanding for professionals in research and development.
Introduction and Reaction Overview
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[3] Its synthesis from bromobenzene is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting bromobenzene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][4]
The bromine atom on the benzene (B151609) ring is an ortho, para-directing deactivator. Due to steric hindrance at the ortho position, the acylation reaction predominantly yields the para-substituted product, this compound.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propionyl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the bromobenzene ring attacks the acylium ion. This step forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Catalyst: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with producing HCl.[7]
A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated, which prevents further acylation reactions.[5][6]
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be thoroughly dried to prevent decomposition of the moisture-sensitive aluminum chloride.
Materials and Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromobenzene
-
Propionyl Chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a gas outlet connected to a trap (e.g., a funnel inverted over a beaker of water or NaOH solution to absorb HCl gas)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add anhydrous aluminum chloride (17.3 g, 130 mmol). Add 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath.
-
Addition of Propionyl Chloride: Slowly add propionyl chloride (9.3 g, 100 mmol) to the AlCl₃ suspension via the addition funnel over 15 minutes with continuous stirring.
-
Addition of Bromobenzene: After the first addition is complete, add bromobenzene (15.7 g, 100 mmol) dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at or below 5 °C.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a 600 mL beaker containing 150 g of crushed ice and 50 mL of concentrated HCl.[7][8] This step is highly exothermic and will evolve HCl gas. Stir the mixture vigorously until all the dark-colored aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer). Extract the aqueous layer twice with 30 mL portions of dichloromethane.[1]
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.[8][9]
-
Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by vacuum distillation (boiling point: 138-140 °C at 14 mmHg) to yield pure this compound as a white to off-white crystalline solid.[10]
Data Presentation
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Equivalents |
| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 100 | 1.0 |
| Propionyl Chloride | 92.52 | 9.3 g (8.5 mL) | 100 | 1.0 |
| Aluminum Chloride | 133.34 | 17.3 g | 130 | 1.3 |
Table 2: Reaction Parameters and Product Characteristics
| Parameter | Value | Reference |
| Reaction Temperature | 0 °C to Room Temp | [1] |
| Reaction Time | 2-4 hours | [1] |
| Expected Yield | 75-85% (Typical) | [1] |
| Appearance | White to light yellow crystalline powder | [10] |
| Melting Point | 45-47 °C | [10][11] |
| Boiling Point | 138-140 °C @ 14 mmHg | [10] |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 10342-83-3 [chemicalbook.com]
- 4. studylib.net [studylib.net]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. maths.tcd.ie [maths.tcd.ie]
- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
4'-Bromopropiophenone: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromopropiopiophenone is a halogenated aromatic ketone that serves as a pivotal precursor in a multitude of organic synthesis applications. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and a carbonyl group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and significant applications of 4'-Bromopropiophenone, with a focus on its role in the development of pharmaceuticals and other bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| CAS Number | 10342-83-3 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 45-47 °C |
| Boiling Point | 138-140 °C at 14 mmHg |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetic acid. |
Synthesis of this compound
This compound can be synthesized through several methods, with Friedel-Crafts acylation being a common and effective approach.
Friedel-Crafts Acylation of Bromobenzene (B47551)
This method involves the reaction of bromobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from propionyl chloride and AlCl₃ attacks the electron-rich bromobenzene ring to yield this compound.
Caption: Friedel-Crafts Acylation Workflow for this compound Synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of bromobenzene in the same solvent to the flask.
-
Slowly add propionyl chloride from the dropping funnel to the stirred mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Key Reactions and Applications
This compound is a versatile intermediate for the synthesis of a wide range of organic compounds, including several classes of pharmaceuticals.
α-Halogenation
The α-carbon to the carbonyl group in this compound can be readily halogenated, typically brominated, to form α-bromo-4'-bromopropiophenone. This intermediate is crucial for the synthesis of various amine-containing compounds.
Experimental Protocol: α-Bromination
-
Dissolution: Dissolve this compound in a suitable solvent, such as glacial acetic acid or chloroform.
-
Brominating Agent: Slowly add a solution of bromine in the same solvent to the ketone solution at room temperature. The reaction can be catalyzed by a small amount of HBr.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water, sodium thiosulfate (B1220275) solution (to remove excess bromine), and brine.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting α-bromo-4'-bromopropiophenone by recrystallization.
Synthesis of Bupropion (B1668061)
Bupropion, an antidepressant and smoking cessation aid, can be synthesized from a related precursor, 3'-chloropropiophenone, via a pathway that is analogous to reactions involving this compound. The key steps involve α-bromination followed by nucleophilic substitution with tert-butylamine (B42293).[1][2]
Caption: Synthetic Workflow for Bupropion Hydrochloride.
Experimental Protocol: Synthesis of a Bupropion Analog from this compound
-
α-Bromination: Prepare α-bromo-4'-bromopropiophenone as described in the previous section.
-
Amination: Dissolve the α-bromo-4'-bromopropiophenone in a suitable solvent such as acetonitrile.
-
Add tert-butylamine to the solution and stir the reaction mixture, possibly with gentle heating, until the reaction is complete.
-
Work-up: After cooling, filter off any precipitate. Concentrate the filtrate and dissolve the residue in an appropriate organic solvent.
-
Wash the organic solution with water and brine.
-
Salt Formation: To the organic solution containing the free base, add a solution of hydrochloric acid in an alcohol (e.g., isopropanol) to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain the bupropion analog hydrochloride.
Synthesis of Cathinone Derivatives
This compound can be used as a starting material for the synthesis of substituted cathinones, which are a class of psychoactive compounds. The synthesis typically involves α-bromination followed by reaction with an appropriate amine. For instance, a similar precursor, 4-methylpropiophenone, is used to synthesize mephedrone (B570743) (4-methylmethcathinone).[3]
Caption: General Synthetic Pathway to Cathinone Derivatives.
Synthesis of Ephedrine (B3423809) Analogs
The core structure of ephedrine and its analogs can be accessed starting from propiophenone (B1677668) derivatives. The synthesis involves the formation of an α-aminoketone, which is then reduced to the corresponding amino alcohol. While the direct synthesis from this compound is less common, the general strategy is applicable. A more common route starts with propiophenone, which is brominated and then reacted with methylamine (B109427) to form the aminoketone, followed by reduction.[4]
Precursor for Cannabinoid Receptor 1 (CB1) Antagonists
This compound can be employed as a starting material for the synthesis of novel 5-substituted pyrazole (B372694) derivatives via Suzuki-type coupling reactions. These derivatives have been identified as potent CB1 antagonists, with potential therapeutic applications in areas such as obesity.[5] The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o), leading to a reduction in cAMP levels and inhibition of voltage-gated Ca²⁺ channels, which in turn suppresses neurotransmitter release.[6]
References
- 1. chem.bg.ac.rs [chem.bg.ac.rs]
- 2. benchchem.com [benchchem.com]
- 3. Mephedrone - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. This compound | 10342-83-3 [chemicalbook.com]
- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 4'-Bromopropiophenone in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Core Abstract: 4'-Bromopropiophenone, a readily available chemical intermediate, has emerged as a valuable building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, comprising a brominated phenyl ring and a reactive ketone functional group, provide a versatile platform for the construction of complex heterocyclic systems. This technical guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its pivotal role in the development of potent cannabinoid receptor 1 (CB1) antagonists and novel inhibitors of neuronal degeneration for potential therapeutic intervention in neurodegenerative diseases such as Alzheimer's. This document provides an in-depth overview of the synthetic strategies, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with compounds derived from this key starting material.
Introduction: The Strategic Importance of this compound
This compound (1-(4-bromophenyl)propan-1-one) is an aromatic ketone that serves as a crucial precursor in organic synthesis and pharmaceutical development.[1] Its utility stems from the presence of two key reactive sites: the bromine atom on the phenyl ring, which allows for various cross-coupling reactions, and the propiophenone (B1677668) moiety, which can be readily converted into a variety of functional groups and heterocyclic rings. These characteristics make it an ideal starting material for generating libraries of compounds for drug discovery programs. This guide will explore two primary areas where this compound has demonstrated significant potential: the synthesis of pyrazole-based CB1 receptor antagonists and the preparation of 2-aminothiazole (B372263) derivatives as potential neuroprotective agents.
Application in the Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists
The endocannabinoid system, and specifically the CB1 receptor, is a well-established target for the treatment of obesity, metabolic disorders, and addiction.[2] Pyrazole (B372694) derivatives have been extensively investigated as potent and selective CB1 receptor antagonists. This compound serves as a key starting material for the synthesis of the core pyrazole scaffold found in many of these antagonists.
General Synthetic Approach
The synthesis of pyrazole-based CB1 antagonists from this compound typically involves a multi-step sequence. A common strategy involves the initial formation of a 1,3-dicarbonyl intermediate from this compound, which is then cyclized with a hydrazine (B178648) derivative to form the pyrazole ring. Subsequent modifications at various positions of the pyrazole core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Quantitative Data: Structure-Activity Relationship (SAR) of Pyrazole-based CB1 Antagonists
The following table summarizes the binding affinities of a series of pyrazole derivatives, highlighting the structural requirements for potent CB1 receptor antagonism. While not all of these compounds are directly synthesized from this compound, they represent the chemical space accessible from this starting material and provide valuable SAR insights. For instance, the presence of a p-substituted phenyl ring at the 5-position of the pyrazole, which can be derived from the 4'-bromophenyl moiety of the starting material, is a common feature in potent antagonists.
| Compound | R1 | R2 | R3 | CB1 Ki (nM) | CB2 Ki (nM) |
| Rimonabant (SR141716A) | 2,4-dichlorophenyl | 4-chlorophenyl | piperidin-1-ylamino | 2 | >1000 |
| Analog 1 | 2,4-dichlorophenyl | 4-iodophenyl | piperidin-1-ylamino | 7.5 | - |
| Analog 2 | n-pentyl | 4-chlorophenyl | piperidin-1-ylamino | - | - |
| Analog 3 | n-hexyl | 4-chlorophenyl | piperidin-1-ylamino | - | - |
Data compiled from multiple sources.[2] The R-group positions correspond to typical pyrazole antagonist scaffolds where R1 is at the N1-position, R2 at the C5-position, and R3 is a substituent on the C3-carboxamide.
Signaling Pathway: CB1 Receptor Antagonism
CB1 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins.[3] Agonist binding to the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the inhibition of neurotransmitter release. CB1 receptor antagonists, such as those derived from this compound, block the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists, thereby preventing the downstream signaling cascade. This blockade can lead to various physiological effects, including reduced appetite and modulation of reward pathways.
Figure 1: Simplified signaling pathway of the CB1 receptor and the mechanism of action of pyrazole-based antagonists.
Application in the Synthesis of Inhibitors of Neuronal Degeneration
Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal structure and function. One therapeutic strategy involves the inhibition of pathways that contribute to this degeneration. 2-aminothiazole derivatives have shown promise as neuroprotective agents, and this compound is a key starting material for their synthesis.[1]
General Synthetic Approach: Hantzsch Thiazole (B1198619) Synthesis
The most common method for synthesizing 2-aminothiazoles from this compound is the Hantzsch thiazole synthesis.[4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative. In this context, this compound is first brominated at the α-position to yield α-bromo-4'-bromopropiophenone, which then reacts with thiourea to form the 2-amino-4-(4-bromophenyl)thiazole (B182969) core. Further modifications can be introduced to enhance biological activity.
Quantitative Data: Biological Activity of 2-Aminothiazole Derivatives
The following table presents the in vitro activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF7 cancer cell line, which can be indicative of their potential as cytotoxic or anti-proliferative agents, a property sometimes explored in the context of neurodegenerative disease research where cell cycle dysregulation can be a factor.
| Compound | R | GI50 (µM) |
| p1 | -H | >100 |
| p2 | 2-Cl | 43.1 |
| p3 | 4-Cl | 23.9 |
| p4 | 2-NO2 | >100 |
| p5 | 3-NO2 | 41.6 |
| p6 | 4-NO2 | 34.5 |
| p7 | 4-F | 40.2 |
| p8 | 4-CH3 | 50.1 |
| p9 | 4-OCH3 | >100 |
| p10 | 3,4,5-(OCH3)3 | 42.6 |
Data from Sharma et al. (2019).[1] The R group represents a substitution on an aromatic aldehyde that was reacted with the 2-amino group of the thiazole.
Signaling Pathways in Neuronal Degeneration
The pathology of Alzheimer's disease is complex and involves multiple interconnected pathways. Key among these are the amyloid cascade hypothesis, involving the aggregation of amyloid-beta (Aβ) peptides, and the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs). Compounds that can interfere with these processes, for instance by inhibiting kinases involved in tau phosphorylation or by preventing Aβ aggregation, are of significant therapeutic interest. 2-aminothiazole derivatives may exert their neuroprotective effects by modulating such pathways.
Figure 2: Key pathological pathways in Alzheimer's disease and potential points of intervention for 2-aminothiazole derivatives.
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and final products derived from this compound.
Synthesis of 4-(4-Bromophenyl)-2-aminothiazole
This two-step protocol is based on the Hantzsch thiazole synthesis.
Step 1: Synthesis of α-Bromo-4'-bromopropiophenone
-
To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0-1.1 eq) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo-4'-bromopropiophenone, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(4-Bromophenyl)-2-aminothiazole
-
A mixture of α-bromo-4'-bromopropiophenone (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol (B145695) is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 4-(4-bromophenyl)-2-aminothiazole.
Figure 3: Experimental workflow for the Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent CB1 receptor antagonists and novel 2-aminothiazole-based neuroprotective agents highlights its significance in the development of new therapeutics for a range of challenging diseases. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Future research will likely continue to explore the derivatization of this core structure to discover novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The continued investigation into the biological activities of compounds derived from this compound holds considerable promise for advancing the field of drug discovery.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Bromopropiophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Bromopropiophenone, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its discovery and history, physicochemical properties, synthesis methodologies with explicit experimental protocols, and its significant applications in the development of various therapeutic agents. Quantitative data is presented in structured tables for ease of comparison, and key chemical pathways are visualized using DOT language diagrams.
Introduction
This compound, with the chemical formula C₉H₉BrO, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a brominated phenyl ring attached to a propanone group, offers multiple reactive sites for the construction of complex molecules. This guide aims to be a thorough resource for professionals engaged in chemical research and drug development, providing in-depth information on this important compound.
Discovery and History
While the precise date and discoverer of this compound are not well-documented in publicly available records, its use appears to have emerged in the mid-20th century, coinciding with the expansion of synthetic organic chemistry and the pharmaceutical industry. The synthesis of related compounds, such as α-bromopropiophenone, was described in patents as early as 1952. The primary method for its synthesis, the Friedel-Crafts acylation of bromobenzene (B47551), is a classic reaction in organic chemistry, first discovered in 1877. The commercial availability and application of this compound as a chemical intermediate have grown steadily, particularly with its use in the synthesis of various pharmaceuticals.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 10342-83-3 | [2] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 45-47 °C | [2] |
| Boiling Point | 138-140 °C at 14 mmHg | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol, slightly soluble in acetonitrile. | [1] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.6 (d, 2H), ~2.9 (q, 2H), ~1.2 (t, 3H) ppm | [3] |
| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic carbons, carbonyl carbon, and aliphatic carbons. | N/A |
| IR Spectroscopy | Characteristic C=O stretching vibration. | [4] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [3][4] |
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]
General Reaction Scheme
The overall reaction involves the electrophilic substitution of a hydrogen atom on the bromobenzene ring with a propanoyl group.
Caption: Friedel-Crafts acylation synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Reactants: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension. After the addition is complete, add bromobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition of bromobenzene, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes) to yield pure this compound as a crystalline solid.[6][7][8]
Purification Protocol: Recrystallization
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Crystallization: Slowly add water to the hot ethanol solution until a slight turbidity persists. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor for a variety of pharmaceuticals and other fine chemicals due to the reactivity of its ketone group and the bromo-substituted aromatic ring.
Synthesis of Bupropion (B1668061)
A significant application of a related compound, m-chloro-α-bromopropiophenone, is in the synthesis of the antidepressant drug Bupropion.[9][10][11][12] The synthesis involves the α-bromination of the corresponding propiophenone (B1677668) followed by reaction with tert-butylamine. While the starting material for Bupropion is the meta-chloro analog, the synthetic pathway illustrates a common transformation of such propiophenones.
Caption: General synthetic pathway to Bupropion from a substituted propiophenone.
Precursor for Cathinone (B1664624) Derivatives
Substituted propiophenones are known precursors in the synthesis of cathinone derivatives, which are a class of psychoactive compounds.[13][14] this compound can be utilized in similar synthetic routes to produce brominated cathinone analogs for research purposes.
Intermediate for Other Biologically Active Molecules
This compound is also used in the synthesis of other compounds with potential therapeutic applications:
-
CB1 Receptor Antagonists: It can be used as a starting material for synthesizing novel pyrazole (B372694) derivatives that act as potent CB1 receptor antagonists, which have potential applications in the treatment of obesity.[1]
-
Inhibitors of Neuronal Degeneration: It is a reagent in the synthesis of substituted 2-aminothiazoles, which are being investigated as inhibitors of neuronal degeneration in conditions like Alzheimer's disease.[1][15]
-
Anticancer Agents: Some studies have explored the anticancer activity of compounds derived from this compound.[16]
Conclusion
This compound is a fundamentally important chemical intermediate with a rich history intertwined with the development of modern organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug discovery. The continued exploration of new synthetic routes and applications for this compound is expected to yield novel therapeutic agents and advanced materials. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, serving as a valuable resource for the scientific community.
References
- 1. This compound | 10342-83-3 [chemicalbook.com]
- 2. 4′-溴苯丙酮 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(10342-83-3) MS [m.chemicalbook.com]
- 4. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chem.bg.ac.rs [chem.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 12. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 13. Mephedrone - Wikipedia [en.wikipedia.org]
- 14. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 1-(4-Bromophenyl)propan-1-one | 10342-83-3 | FB142334 [biosynth.com]
4'-Bromopropiophenone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4'-Bromopropiophenone (CAS No. 10342-83-3). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary control measures. This guide is intended for laboratory personnel and professionals in the field of drug development who may handle this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[2]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C9H9BrO[2][3][6] |
| Molecular Weight | 213.07 g/mol [2][3][5][6] |
| Appearance | Off-white to white solid/powder[3][7] |
| Odor | Odorless[3] |
| Melting Point | 42 - 47 °C (107.6 - 116.6 °F)[3][5] |
| Boiling Point | 138 - 140 °C (280.4 - 284 °F) at 14 mmHg[3][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup[5] |
| Water Solubility | No information available |
Toxicological Data
| Acute Toxicity | Data |
| Oral | No data available[3] |
| Dermal | No data available[3] |
| Inhalation | No data available[3] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[1][2][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke when using this product.[3]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1][3][9][10]
-
Keep away from heat and sources of ignition.[1]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3][4][9] Recommended glove materials include nitrile rubber.[3] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][3][4] For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3][4] |
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[1][3] Seek medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][3] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][3] Get medical attention.[1][3] |
| Ingestion | Clean mouth with water.[1][3] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical assistance.[1] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][9][11]
-
Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen halides.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9][10]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation.[1][9] Use personal protective equipment as required.[1][9] Evacuate personnel to safe areas.[9]
-
Environmental Precautions: Do not let the chemical enter drains or waterways.[1][9]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1]
Experimental Protocols and Workflows
Safe Handling Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 4′-溴苯丙酮 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(10342-83-3) IR Spectrum [chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. RTECS NUMBER-UG7353500-Chemical Toxicity Database [drugfuture.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. tcichemicals.com [tcichemicals.com]
Theoretical Insights into the Reactivity of 4'-Bromopropiophenone: A Technical Guide
Disclaimer: As of late 2025, specific theoretical and computational studies on the reactivity of 4'-Bromopropiophenone are not extensively available in peer-reviewed literature. This guide, therefore, synthesizes a theoretical framework based on established principles of physical organic chemistry and computational data from analogous chemical systems. The quantitative data presented herein is illustrative and intended to provide a comparative basis for understanding the molecule's reactivity.
Introduction to this compound
This compound is an aromatic ketone with the chemical formula C₉H₉BrO.[1] It serves as a versatile intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds.[1] Its structure, featuring a bromine atom at the para position of the phenyl ring and a propiophenone (B1677668) moiety, imparts a unique reactivity profile that is the subject of this theoretical exploration. The presence of the electron-withdrawing bromine atom and the carbonyl group significantly influences the electron density distribution across the molecule, thereby dictating its behavior in various chemical transformations.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Melting Point | 45-47 °C |
| Boiling Point | 138-140 °C at 14 mmHg |
| Appearance | White to off-white crystalline solid |
Theoretical Framework of Reactivity
The reactivity of this compound is governed by several key structural features:
-
The Carbonyl Group: The polarized carbon-oxygen double bond provides a primary site for nucleophilic attack. The carbonyl carbon is electrophilic, while the oxygen is nucleophilic.
-
The α-Carbon: The carbon atom adjacent to the carbonyl group is susceptible to deprotonation, leading to the formation of an enolate, a key reactive intermediate.
-
The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, although the propiophenone group is deactivating. The bromine substituent directs incoming electrophiles to the ortho and para positions.
-
The Carbon-Bromine Bond: This bond is a site for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
Molecular Orbital and Electrostatic Potential Analysis
A theoretical understanding of reactivity can be gleaned from molecular orbital (MO) theory and the molecule's electrostatic potential (ESP) map.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the bromine atom and the aromatic ring, indicating these as potential sites for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl carbon and the adjacent carbon of the aromatic ring, highlighting the electrophilic nature of the carbonyl group.
-
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. Regions of negative potential (red/yellow) would be concentrated around the carbonyl oxygen, indicating its nucleophilicity. Regions of positive potential (blue/green) would be found on the carbonyl carbon and the hydrogen atoms, signifying their electrophilicity. The bromine atom would exhibit a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor.
Key Reactions and Mechanistic Pathways
This section explores the theoretical basis of several key reactions involving this compound.
Nucleophilic Addition to the Carbonyl Group
The addition of nucleophiles to the carbonyl group is a fundamental reaction of ketones. The reaction proceeds via a tetrahedral intermediate.
Illustrative Quantitative Data for Nucleophilic Addition:
| Nucleophile | Reaction | Activation Energy (ΔG‡) (kcal/mol) (Illustrative) | Reaction Enthalpy (ΔH) (kcal/mol) (Illustrative) |
| Hydride (from NaBH₄) | Reduction to an alcohol | 10 - 15 | -20 to -25 |
| Ethylmagnesium bromide | Grignard Reaction | 8 - 12 | -30 to -40 |
| Cyanide (from HCN) | Cyanohydrin formation | 12 - 18 | -15 to -20 |
Experimental Protocol: Reduction of this compound with Sodium Borohydride (B1222165)
-
Dissolve this compound (1.0 eq) in methanol (B129727) in a round-bottom flask at 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-(4-bromophenyl)propan-1-ol (B1266696) by column chromatography.
Reaction Workflow:
Enolate Formation and Reactivity
The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, such as aldol (B89426) condensations and α-halogenation.
Logical Relationship of Enolate Reactivity:
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with an organoboron reagent is a powerful method for forming carbon-carbon bonds.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene (B28343) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of this compound is multifaceted, offering a range of possibilities for synthetic transformations. While specific computational studies on this molecule are currently limited, a robust theoretical framework can be constructed based on fundamental principles and data from analogous systems. The interplay of the carbonyl group, the aromatic ring, and the bromine substituent dictates its behavior as both an electrophile and a nucleophile precursor, as well as a substrate for powerful cross-coupling reactions. Further dedicated theoretical investigations would be invaluable for a more precise quantitative understanding of its reaction kinetics and thermodynamics, which would in turn aid in the rational design of novel synthetic methodologies and the development of new chemical entities.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromopropiophenone (1-(4-bromophenyl)propan-1-one) is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its chemical reactivity and biological interactions are intrinsically linked to its three-dimensional molecular structure and conformational dynamics. This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, drawing upon established principles of computational chemistry and spectroscopic methodologies. While a definitive crystal structure is not publicly available, this document synthesizes theoretical data and experimental protocols to offer a detailed understanding of its structural characteristics.
Molecular Structure
This compound is composed of a p-bromophenyl group attached to a propanoyl moiety. The core structure consists of a benzene (B151609) ring substituted with a bromine atom and a propiophenone (B1677668) group.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-(4-bromophenyl)propan-1-one | [2] |
| Synonyms | p-Bromopropiophenone, 4-Bromophenyl ethyl ketone | [3][4] |
| CAS Number | 10342-83-3 | [3][4] |
| Molecular Formula | C₉H₉BrO | [1][4] |
| Molecular Weight | 213.07 g/mol | [1][5] |
| Melting Point | 45-47 °C | [1][6] |
| Boiling Point | 138-140 °C at 14 mmHg | [1] |
| SMILES | CCC(=O)c1ccc(Br)cc1 | [1][5] |
| InChI | 1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | [1] |
Predicted Molecular Geometry
In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted using computational chemistry methods such as Density Functional Theory (DFT). Table 2 provides predicted bond lengths and angles for key structural features based on DFT calculations of similar aromatic ketones.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | ~1.22 |
| C-C (carbonyl-phenyl) | ~1.49 |
| C-Br | ~1.90 |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-C (ethyl) | ~1.53 |
| C-H (aromatic) | ~1.08 |
| C-H (ethyl) | ~1.09 |
| **Bond Angles (°) ** | |
| C-C-O (carbonyl) | ~120 |
| C-C-C (phenyl-carbonyl-ethyl) | ~118 |
| C-C-Br (aromatic) | ~120 |
Molecular Conformation
The conformation of this compound is primarily defined by the rotational freedom around two key single bonds:
-
τ₁ : The dihedral angle between the plane of the bromophenyl ring and the plane of the carbonyl group (C(ar)-C(ar)-C=O).
-
τ₂ : The dihedral angle describing the orientation of the ethyl group relative to the carbonyl group (C(ar)-C-C-C).
The interplay of steric hindrance and electronic effects governs the preferred conformations and the energy barriers to rotation around these bonds.
Conformational Analysis
A relaxed potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the energy at each point while allowing the rest of the molecule to relax.
Predicted Stable Conformers and Rotational Barriers
Based on computational studies of related propiophenones, it is predicted that the lowest energy conformation of this compound will feature a non-planar arrangement between the phenyl ring and the carbonyl group to minimize steric repulsion. The ethyl group will likely adopt a staggered conformation relative to the carbonyl bond. Table 3 summarizes the predicted key dihedral angles and the rotational energy barrier for the C(ar)-C(carbonyl) bond.
| Parameter | Predicted Value |
| Dihedral Angles (°) | |
| τ₁ (C(ar)-C(ar)-C=O) | ~ ±30° (for stable conformers) |
| τ₂ (C(ar)-C-C-C) | ~ ±150° (anti-periplanar favored) |
| Rotational Energy Barrier (kcal/mol) | |
| Rotation around C(ar)-C(carbonyl) | ~ 2-5 |
Experimental Protocols for Structural Elucidation
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield precise bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D techniques like NOESY and ROESY, can provide information about the through-space proximity of atoms, which is crucial for determining the solution-state conformation.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.
-
2D NOESY/ROESY Spectra Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed. These experiments show correlations between protons that are close to each other in space (< 5 Å).
-
Data Analysis: The presence and intensity of cross-peaks in the NOESY/ROESY spectrum are used to determine the relative orientation of different parts of the molecule, such as the proximity of the ethyl protons to the aromatic protons. This information helps to deduce the preferred conformation in solution.
Relevance in Drug Development
The molecular structure and conformation of this compound are critical in its role as a precursor in drug synthesis. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse functionalities. The conformation of the propiophenone side chain can influence the steric and electronic environment around this reactive site, thereby affecting reaction kinetics and product yields.
Furthermore, this compound is a starting material for the synthesis of compounds with potential therapeutic applications, including inhibitors of neuronal degeneration and CB1 antagonists for the treatment of obesity.[1] Understanding the three-dimensional structure of this building block is essential for the rational design of novel drug candidates with improved efficacy and selectivity.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. While experimental data on its three-dimensional structure is limited, computational modeling and comparison with analogous compounds provide a robust framework for understanding its key structural features. The methodologies outlined herein for experimental determination via SCXRD and NMR spectroscopy represent the gold standards for obtaining precise structural and conformational data. A thorough understanding of the structure-property relationships of this important synthetic intermediate is paramount for its effective utilization in the fields of medicinal chemistry and materials science.
References
- 1. This compound | 10342-83-3 [chemicalbook.com]
- 2. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10342-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 4 -Bromopropiophenone = 95.0 10342-83-3 [sigmaaldrich.com]
- 6. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
Commercial Availability and Technical Guide for 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromopropiophenone (CAS No. 10342-83-3) is a key starting material and intermediate in the synthesis of a variety of organic compounds, particularly those with applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom on the phenyl ring and a propiophenone (B1677668) moiety, makes it a versatile building block for introducing the 4-bromophenyl group into larger molecules. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its application in the synthesis of compounds with therapeutic potential, such as inhibitors of neuronal degeneration and cannabinoid receptor 1 (CB1) antagonists.
Commercial Availability and Suppliers
This compound is readily available from a wide range of commercial suppliers globally. These suppliers range from large, international chemical distributors to more specialized manufacturers, primarily located in China and India. The purity of the commercially available product typically ranges from 95% to over 99%, with prices varying based on the grade and quantity ordered. For specific pricing, it is recommended to request a quote directly from the suppliers.
| Supplier Category | Notable Suppliers | Typical Purity | Geographic Availability |
| Global Distributors | Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), TCI Chemicals | ≥95% to >99% | Worldwide |
| Manufacturers in China | 3B Pharmachem, J & K SCIENTIFIC LTD., TAIYUAN RHF CO.,LTD., Hebei Chuanghai Biotechnology Co., Ltd. | 98% to 99.5% | Global Shipping |
| Manufacturers in India | Ottokemi, Crams Technologies, Pratap Organics Pvt. Ltd. | 95% to 98% | Global Shipping |
| Specialty Suppliers | Santa Cruz Biotechnology, Apollo Scientific, SynQuest Laboratories | ≥98% to >99% | Worldwide |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various supplier technical data sheets.[1][2][3][4]
| Property | Value |
| CAS Number | 10342-83-3 |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 45-47 °C |
| Boiling Point | 138-140 °C at 14 mmHg |
| Purity (Typical) | 98-99% (GC) |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol |
Experimental Protocols
This compound is a valuable precursor in several important organic reactions. Below are detailed methodologies for key experiments.
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-aminothiazole (B372263) derivative, a scaffold found in compounds investigated for the treatment of Alzheimer's disease.[5][6][7][8][9] The reaction involves the cyclization of an α-haloketone with a thiourea (B124793). This compound can be converted to its α-bromo derivative in situ or in a preceding step.
Materials:
-
This compound
-
Thiourea
-
Iodine (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a catalytic amount of iodine (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-amino-4-(4-bromophenyl)thiazole.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid to form a C-C bond.[1][2][10][11][12] This reaction is fundamental in the synthesis of complex organic molecules, including potential CB1 antagonists.[13][14][15][16][17]
Materials:
-
This compound
-
An appropriate aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equivalents)
-
A suitable phosphine (B1218219) ligand (e.g., SPhos, 0.04 equivalents)
-
A base (e.g., potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF), 2 equivalents)
-
A solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development purposes.
Caption: Workflow for procuring and ensuring the quality of this compound.
Signaling Pathway Inhibition
The derivatives of this compound have been investigated for their potential to modulate specific biological pathways.
1. Inhibition of Acetylcholinesterase in Alzheimer's Disease
2-Aminothiazole derivatives synthesized from this compound can act as inhibitors of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Caption: Inhibition of acetylcholinesterase by 2-aminothiazole derivatives.
2. Antagonism of the Cannabinoid Receptor 1 (CB1)
Certain compounds synthesized using this compound as a starting material function as antagonists of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor that, when activated by endocannabinoids (like anandamide), leads to various physiological effects. CB1 antagonists block this activation, a mechanism explored for treating conditions such as obesity and addiction.
References
- 1. scribd.com [scribd.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10342-83-3 [amp.chemicalbook.com]
- 5. Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 7. CN115322208B - 2-aminothiazole derivatives and their preparation method and medical use - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. rsc.org [rsc.org]
- 13. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.uno.edu [scholarworks.uno.edu]
- 15. Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors: Evidence from the animal experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. "Synthesis and Development of Potential CB1 Receptor Neutral Antagonist" by Kimari Slaughter [scholarworks.uno.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. These attributes make it an invaluable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 4'-Bromopropiophenone with various arylboronic acids. The resulting 4-arylpropiophenone derivatives are important intermediates in the synthesis of various biologically active compounds.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Data
The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of an analogous substrate, 4-bromoacetophenone, with phenylboronic acid. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene (B28343)/H₂O | 100 | 12 | 95 | Adapted from[2] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 | Adapted from[3] |
| 4-Bromoacetophenone | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 96 | Adapted from[1] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add toluene (5 mL) and water (1 mL) to the flask.
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from 4'-Bromopropiophenone. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] This document outlines a reliable three-step synthetic pathway, including detailed experimental protocols, data presentation, and visualization of the workflow and a relevant biological signaling pathway.
The synthetic strategy involves an initial Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to yield a pyrazoline, and a final oxidation step to afford the aromatic pyrazole ring.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of pyrazole derivatives from this compound.
Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from the Claisen-Schmidt condensation reaction.[5][6][7] It involves the base-catalyzed reaction between this compound and benzaldehyde (B42025).
Materials:
-
This compound
-
Benzaldehyde
-
10% Sodium Hydroxide (NaOH) solution
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve 2.5 mmol of this compound in 5 mL of ethanol.
-
Stir the solution at room temperature for 10 minutes until the starting material is completely dissolved.
-
Add 2.5 mmol of benzaldehyde to the reaction mixture.
-
Slowly add 1.5 mL of 10% NaOH solution dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours. The formation of a precipitate should be observed.
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the precipitate by filtration using a Büchner funnel and wash with cold water until the filtrate is neutral (pH 7).
-
Dry the product in a desiccator. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline Intermediate)
This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate in the presence of a catalytic amount of acid.[8]
Materials:
-
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (from Step 1)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Reflux apparatus
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 mmol of the chalcone from Step 1 in 20 mL of glacial acetic acid.
-
Add 2 mmol of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Step 3: Synthesis of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole (Final Product)
This protocol outlines the oxidation of the pyrazoline intermediate to the corresponding pyrazole using an Iodine-DMSO system.[8][9]
Materials:
-
3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (from Step 2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (catalytic amount)
-
20% aqueous sodium thiosulfate (B1220275) solution
-
Reflux apparatus
Procedure:
-
Suspend the pyrazoline from Step 2 in DMSO in a round-bottom flask.
-
Add a catalytic crystal of iodine to the mixture.
-
Reflux the mixture for 1 hour.
-
After cooling, dilute the reaction mixture with water.
-
Filter the solid product and wash it with a 20% aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the product with water and then recrystallize from ethanol to obtain the pure pyrazole derivative.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compounds. The data is compiled from analogous reactions found in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁BrO | 287.15 | Yellow Crystalline Solid | ~90 | 104-107 |
| 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | C₁₅H₁₃BrN₂ | 301.18 | Pale Yellow Solid | ~85 | 138-140 |
| 3-(4-bromophenyl)-5-phenyl-1H-pyrazole | C₁₅H₁₁BrN₂ | 299.17 | White to Off-White Solid | ~80 | 198-201 |
Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.
Characterization Data:
-
FT-IR (KBr, cm⁻¹):
-
Chalcone: ~1660 (C=O stretching), ~1600 (C=C stretching).
-
Pyrazoline: ~3300 (N-H stretching), ~1590 (C=N stretching).
-
Pyrazole: ~3200 (N-H stretching), ~1595 (C=N stretching), aromatic C=C and C-H bands.
-
-
¹H-NMR (CDCl₃, δ ppm):
-
Chalcone: 7.2-8.0 (m, Ar-H and vinyl H).
-
Pyrazoline: A characteristic ABX system for the CH-CH₂ protons of the pyrazoline ring between 3.0-5.5 ppm.
-
Pyrazole: Aromatic protons and a characteristic singlet for the pyrazole C4-H around 6.5-7.0 ppm, and a broad singlet for the N-H proton.
-
-
Mass Spectrometry (m/z): Molecular ion peaks corresponding to the respective molecular weights.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the three-step synthesis process from this compound to the final pyrazole derivative.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Pyrazoline synthesis [organic-chemistry.org]
- 9. Dehydrogenation of Pyrazoline and its Derivative using Dmso-I2-H2SO4 and Dmso-I2-System – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of 2-Aminothiazoles Using 4'-Bromopropiophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-bromophenyl)-5-methylthiazole, a derivative of the versatile 2-aminothiazole (B372263) scaffold, utilizing 4'-Bromopropiophenone as a key starting material. The primary synthetic route described is the well-established Hantzsch thiazole (B1198619) synthesis.
Introduction
2-Aminothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They form the core structure of numerous approved drugs and are key intermediates in medicinal chemistry and drug discovery programs. The synthesis of substituted 2-aminothiazoles is of significant interest for developing novel therapeutic agents. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, remains a fundamental and efficient method for constructing the thiazole ring.[1][2]
This application note focuses on the synthesis of 2-amino-4-(4-bromophenyl)-5-methylthiazole, a compound with potential applications in various research areas due to its specific substitution pattern. The presence of a bromophenyl group offers a handle for further functionalization through cross-coupling reactions, while the aminothiazole core is a known pharmacophore.
Reaction Scheme
The synthesis proceeds via a two-step process that can often be performed as a one-pot reaction. The first step involves the α-bromination of this compound to yield the intermediate 2-bromo-1-(4-bromophenyl)propan-1-one. This α-bromoketone is then reacted with thiourea (B124793) in the second step to form the final product, 2-amino-4-(4-bromophenyl)-5-methylthiazole, through the Hantzsch thiazole synthesis.[1][3]
References
Application Notes and Protocols: Detailed Experimental Procedure for the Bromination of Propiophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of α-bromopropiophenone through the bromination of propiophenone (B1677668). The protocols detailed below are compiled from established chemical literature and are intended for use by qualified professionals in a laboratory setting. Safety precautions should be strictly adhered to, as α-bromopropiophenone is a lachrymator and skin irritant.
Introduction
α-Bromopropiophenone is a key intermediate in the synthesis of various pharmaceuticals and organic compounds, including ephedrine (B3423809) and its derivatives. The bromination of propiophenone at the alpha position is a common synthetic transformation that can be achieved through several methods. This document outlines two primary protocols: direct bromination with elemental bromine and bromination using cupric bromide.
Experimental Protocols
Protocol 1: Direct Bromination with Elemental Bromine in an Aqueous Suspension
This method, adapted from a patented industrial process, offers a straightforward procedure that avoids the use of halogenated or acetic acid solvents.[1]
Materials:
-
Propiophenone
-
Saturated Sodium Chloride (NaCl) solution
-
Bromine (Br₂)
-
Sodium Carbonate (Na₂CO₃) solution
-
Calcium Chloride (CaCl₂)
-
Round-bottom flask equipped with a dropping funnel and a mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 45 parts of propiophenone in 45 parts of a saturated sodium chloride solution.
-
Addition of Bromine: With vigorous stirring, add 54 parts of bromine dropwise to the suspension. It is advisable to have the bromine covered with a layer of saturated sodium chloride solution in the dropping funnel.
-
Reaction Conditions: Maintain the reaction mixture at approximately 50°C by gentle heating.
-
Work-up: After the reaction is complete (indicated by the disappearance of the bromine color), the specifically heavy α-bromopropiophenone will separate as an oil at the bottom of the flask. Separate the organic layer.
-
Washing: Wash the collected product with water and then with a sodium carbonate solution to neutralize any remaining hydrobromic acid.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Purify the crude product by vacuum distillation. The boiling point of α-bromopropiophenone is reported to be 132-133°C at 12 mmHg.[1]
Protocol 2: Bromination using Cupric Bromide
This method is particularly useful for substrates that may be sensitive to the harsh conditions of direct bromination and can offer higher selectivity.[2]
Materials:
-
Propiophenone (or a substituted propiophenone like 4-hydroxypropiophenone)
-
Cupric Bromide (CuBr₂)
-
Ethyl acetate (B1210297)
-
Chloroform
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the propiophenone derivative in a mixed solvent of ethyl acetate and chloroform.
-
Addition of Cupric Bromide: Add finely powdered cupric bromide to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-80°C) with vigorous stirring. The reaction is typically complete within 0.5 to 5 hours, often indicated by a color change from dark green to yellowish and the cessation of hydrogen bromide evolution.[2]
-
Work-up: After cooling, filter the reaction mixture to remove copper salts.
-
Purification: The product can be isolated by removing the solvent under reduced pressure and further purified by crystallization or chromatography as needed. For 4-hydroxy-α-bromopropiophenone, a yield of 95% with a melting point of 98-100°C has been reported.[2]
Data Presentation
The following tables summarize the quantitative data from the described experimental procedures.
Table 1: Reagent Quantities and Reaction Conditions for Direct Bromination
| Reagent/Parameter | Quantity/Value | Source |
| Propiophenone | 45 parts | [1] |
| Saturated NaCl Solution | 45 parts | [1] |
| Bromine | 54 parts | [1] |
| Temperature | ~50°C | [1] |
| Product Boiling Point | 132-133°C @ 12 mmHg | [1] |
Table 2: Reagent Quantities and Reaction Conditions for Cupric Bromide Bromination
| Reagent/Parameter | Quantity/Value | Source |
| 4-hydroxypropiophenone | 1.2g (example) | [2] |
| Cupric Bromide | Finely powdered | [2] |
| Solvent | Ethyl acetate/Chloroform | [2] |
| Temperature | 60-80°C (Reflux) | [2] |
| Reaction Time | 0.5 - 5 hours | [2] |
| Yield (4-hydroxy-α-bromopropiophenone) | 95% | [2] |
| Melting Point (4-hydroxy-α-bromopropiophenone) | 98-100°C | [2] |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the bromination of propiophenone.
Caption: Workflow for the bromination of propiophenone.
The following diagram illustrates the signaling pathway (reaction mechanism) for the acid-catalyzed bromination of propiophenone.
Caption: Acid-catalyzed bromination of propiophenone.
References
The Role of 4'-Bromopropiophenone in the Synthesis of Novel CB1 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Cannabinoid Receptor 1 (CB1) antagonists, utilizing 4'-bromopropiophenone as a key starting material. The protocols outlined are based on established synthetic routes for analogous diarylpyrazole CB1 receptor antagonists, such as rimonabant (B1662492) and its derivatives. While much of the published literature commences with 4'-chloropropiophenone, the reactivity of this compound is sufficiently similar to be employed in these synthetic schemes.
The endocannabinoid system, particularly the CB1 receptor, is a significant target in drug discovery for treating a variety of disorders, including obesity, metabolic syndrome, and substance abuse.[1][2] The development of antagonists for the CB1 receptor has been a major focus of medicinal chemistry, with diarylpyrazole derivatives forming a prominent class of these compounds.[3][4][5]
Synthetic Pathway Overview
The synthesis of diarylpyrazole CB1 receptor antagonists from this compound generally follows a three-step sequence:
-
Claisen Condensation: this compound undergoes a Claisen condensation with a dialkyl oxalate (B1200264), typically diethyl oxalate, in the presence of a strong base to form a 1,3-diketo ester intermediate.
-
Pyrazole (B372694) Formation: The diketo ester is then reacted with a substituted hydrazine, such as 2,4-dichlorophenylhydrazine, to regioselectively form the core pyrazole ring structure.
-
Amidation: The ester group on the pyrazole ring is hydrolyzed to a carboxylic acid, which is subsequently activated and coupled with an appropriate amine, such as 1-aminopiperidine (B145804), to yield the final diarylpyrazole CB1 receptor antagonist.
Experimental Protocols
The following protocols are representative methods for the synthesis of diarylpyrazole CB1 receptor antagonists.
Protocol 1: Synthesis of Ethyl 2-(4-bromobenzoyl)propanoate (Intermediate 1)
This protocol describes the Claisen condensation of this compound with diethyl oxalate.
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide (EtONa) or Lithium Hexamethyldisilazide (LiHMDS)
-
Anhydrous ethanol (B145695) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add a solution of this compound (1 equivalent) in anhydrous ethanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 10 minutes to 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.
-
Add brine to the mixture and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 2-(4-bromobenzoyl)propanoate, which can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate (Intermediate 2)
This protocol details the formation of the pyrazole ring.
Materials:
-
Ethyl 2-(4-bromobenzoyl)propanoate (Intermediate 1)
-
2,4-Dichlorophenylhydrazine hydrochloride
-
Glacial acetic acid or Ethanol
-
Toluene
Procedure:
-
To a solution of ethyl 2-(4-bromobenzoyl)propanoate (1 equivalent) in a suitable solvent such as ethanol or toluene, add 2,4-dichlorophenylhydrazine hydrochloride (1 equivalent).
-
Stir the mixture at room temperature for 18 hours.
-
If using toluene, heat the reaction mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude ethyl 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate can be purified by crystallization or chromatography.
Protocol 3: Synthesis of 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Intermediate 3)
This protocol describes the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate (Intermediate 2)
-
Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)
-
Methanol or a mixture of THF and water
-
1 M Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a solution of the ester (Intermediate 2) in methanol, add a solution of potassium hydroxide (2-3 equivalents) in water.
-
Stir the mixture at room temperature for 1 hour or until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with 1 M HCl to a pH of approximately 1.5.
-
The resulting precipitate is the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.
Protocol 4: Synthesis of N-(piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Final Product)
This protocol outlines the final amidation step.
Materials:
-
5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Intermediate 3)
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
1-Aminopiperidine
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the carboxylic acid (Intermediate 3) in anhydrous DCM.
-
Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature until a clear solution is formed, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of 1-aminopiperidine (1.2 equivalents) and triethylamine (2 equivalents) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final CB1 receptor antagonist.
Data Presentation
The following tables summarize the biological activity of various synthesized diarylpyrazole CB1 receptor antagonists.
Table 1: In Vitro Binding Affinities and Antagonistic Activities of Diarylpyrazole Analogs
| Compound | R¹ | R² | R³ | CB1 Ki (nM) | CB2 Ki (nM) | CB1 Functional Assay (pA₂) | Reference |
| Rimonabant | Cl | Cl | CH₃ | 2 | >1000 | - | [6] |
| AM251 | I | Cl | CH₃ | 7.5 | >1000 | - | [7] |
| Compound 17 | Cl | Cl | H | 24 | ~3528 | 8.8 | [8] |
| NESS 0327 | Cl | Cl | Fused Ring | 0.00035 | 0.021 | 12.46 | [9] |
Note: The core structure is a 1,5-diarylpyrazole-3-carboxamide. R¹ corresponds to the substituent at the para-position of the 5-phenyl ring, R² to the substituents on the 1-phenyl ring (2,4-dichloro), and R³ to the substituent at the 4-position of the pyrazole ring.
Mandatory Visualizations
Synthetic Pathway
Caption: General synthetic route to diarylpyrazole CB1 receptor antagonists.
Experimental Workflow
Caption: Workflow from synthesis to biological evaluation of CB1 antagonists.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway and antagonist action.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of rimonabant - Nanjing Tech University [pure.njtech.edu.cn:443]
- 3. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes and Protocols: 4'-Bromopropiophenone in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromopropiophenone is a halogenated aromatic ketone that serves as a versatile precursor in the synthesis of various pharmacologically active compounds. While not a therapeutic agent in its native form for Alzheimer's disease (AD), its propiophenone (B1677668) scaffold is a valuable starting point for the development of novel derivatives targeting key pathological pathways in AD. Its chemical structure allows for diverse modifications to generate compounds with the potential to inhibit enzymes such as cholinesterases and monoamine oxidase B (MAO-B), and to modulate the aggregation of amyloid-beta (Aβ) peptides, all of which are implicated in the progression of Alzheimer's disease.[1][2][3] This document outlines the application of this compound-derived compounds in AD research, providing detailed experimental protocols and summarizing key data.
Synthetic Applications: A Precursor for Novel AD Therapeutics
This compound is a key building block for synthesizing multi-target-directed ligands (MTDLs) for Alzheimer's disease. The presence of the bromine atom and the ketone group provides reactive sites for various chemical transformations, including the synthesis of chalcones, pyrimidines, and other heterocyclic compounds.[4] These derivatives are designed to interact with multiple targets involved in the complex pathophysiology of AD.
Diagram: Synthesis of a this compound Derivative
Caption: Synthetic scheme for a chalcone derivative from this compound.
Therapeutic Targets of this compound Derivatives in Alzheimer's Disease
Derivatives synthesized from this compound have been investigated for their ability to modulate several key targets in Alzheimer's disease pathology.
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.[3][5][6]
-
Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of neurotransmitters and its inhibition can have neuroprotective effects.[1]
-
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of AD patients.[2][7]
-
Amyloid-Beta (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into toxic oligomers and plaques is a primary therapeutic strategy.[2][6]
-
Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is involved in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles.[2]
Diagram: Multi-Target Action of this compound Derivatives
Caption: Multi-target therapeutic strategy for Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various derivatives conceptually related to this compound against key Alzheimer's disease targets.
| Compound Class | Derivative Example | Target Enzyme | IC50 Value (µM) | Reference |
| Indolyl Chalcone | (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | MAO-B | Not Specified | [1] |
| Acetylcholinesterase | Not Specified | [1] | ||
| Bromophenol | 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | BACE1 | 15.24 ± 0.75 | [2] |
| BChE | 20.12 ± 1.01 | [2] | ||
| GSK-3β | 229.42 ± 12.05 | [2] | ||
| Bromophenol | bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | BACE1 | 3.45 ± 0.12 | [2] |
| BChE | 4.11 ± 0.08 | [2] | ||
| GSK-3β | 56.46 ± 2.48 | [2] | ||
| Phenylsulfonyl-pyrimidine | Derivative 2 | huAChE | 0.04733 | [6] |
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of a test compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (dissolved in DMSO)
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 10 µL of the test compound dilution or control (buffer with DMSO for negative control, known inhibitor for positive control).
-
Add 80 µL of the BACE1 substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the BACE1 enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Diagram: BACE1 Inhibition Assay Workflow
Caption: Workflow for an in vitro BACE1 inhibition assay.
Protocol 2: In Vitro Aβ Aggregation Assay
This protocol uses Thioflavin T (ThT) fluorescence to monitor the aggregation of Aβ peptides in the presence of a test compound.
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with incubation capabilities
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the Aβ (1-42) solution, ThT solution, and the test compound dilution or control.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the ThT fluorescence intensity at regular intervals (e.g., every 10 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[8]
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the aggregation kinetics (lag time, maximum fluorescence) to determine the effect of the test compound on Aβ aggregation.
Conclusion
This compound is a valuable starting material for the synthesis of diverse chemical entities with therapeutic potential for Alzheimer's disease. Its derivatives have demonstrated promising multi-target activity in preclinical studies, inhibiting key enzymes and pathological processes associated with AD. The protocols and data presented here provide a framework for researchers to explore the synthesis and evaluation of novel this compound-based compounds in the ongoing search for effective Alzheimer's treatments. Further in vivo studies are necessary to validate the therapeutic efficacy and safety of these promising compounds.[9]
References
- 1. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Research on Alzheimer's Disease (AD) Involving the Use of In vivo and In vitro Models and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 4'-Bromopropiophenone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the purification of 4'-Bromopropiophenone via recrystallization. The protocol is designed to yield a high-purity product suitable for use as a versatile building block in the synthesis of active pharmaceutical ingredients and other specialty chemicals.[1][2]
Compound Data and Physical Properties
This compound is a halogenated ketone that presents as a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | References |
| Chemical Name | This compound | [2] |
| Synonyms | p-Bromopropiophenone, 1-(4-bromophenyl)propan-1-one | [1][3] |
| CAS Number | 10342-83-3 | [1][3] |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 45-47 °C | [2][3] |
| Boiling Point | 138-140 °C at 14 mmHg | [1][2] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. | [2] |
Safety Precautions and Hazard Information
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Classifications: Harmful if swallowed (Acute Toxicity, Oral), causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[4]
-
Target Organs: Respiratory system.
-
Recommended PPE: N95 dust mask, chemical-resistant gloves, and safety goggles or face shield.
-
Storage: Store in a dry, sealed container at room temperature.[2]
Always consult the Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.
Experimental Protocol: Recrystallization
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar aromatic ketones, an ethanol (B145695)/water mixed-solvent system is highly recommended for this compound.[5] 95% ethanol is also a viable single-solvent option.[6]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and appropriately sized filter paper
-
Filter flask
-
Vacuum source
-
Ice bath
-
Spatula and glass stirring rod
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture gently on a hot plate with constant stirring. Do not overheat or boil for an extended period.
-
Decolorization (Optional): If the resulting solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Inducing Crystallization:
-
For a Mixed-Solvent System (Ethanol/Water): To the hot, clear ethanolic solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.
-
For a Single-Solvent System (Ethanol): Remove the flask from the heat source.
-
-
Cooling and Crystal Growth: Cover the flask with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. For the mixed-solvent system, use a cold ethanol/water mixture in the same proportion. For the single-solvent system, use ice-cold ethanol. This step removes any soluble impurities adhering to the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 45-47 °C indicates a high degree of purity.[3] Calculate the percentage yield.
Visualized Workflow: Recrystallization Process
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Quantification of 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromopropiophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). Accurate and precise analytical methods are therefore essential for monitoring its quality and ensuring the consistency of manufacturing processes.
These application notes provide detailed protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies described are based on established principles of analytical chemistry and can be adapted and validated for specific laboratory and sample matrix requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is presented here for the determination of this compound.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
1.2. Reagents and Materials:
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
1.3. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4'-Bromopropiopiophenone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.
1.4. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
1.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Quantitative Data (Requires Validation)
The following table summarizes the expected performance characteristics of the HPLC method. These values are typical for such an analysis and must be confirmed through in-house validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information.
Experimental Protocol
2.1. Instrumentation and Conditions:
A standard GC-MS system is used for this analysis.
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | m/z 183, 185, 155 (quantification ion: 183) |
2.2. Reagents and Materials:
-
This compound reference standard (purity ≥99%)
-
Dichloromethane (B109758) (GC grade) or other suitable solvent
-
Anhydrous sodium sulfate
2.3. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2.4. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Extract the sample with dichloromethane.
-
Dry the extract over anhydrous sodium sulfate.
-
Dilute the extract with dichloromethane to a theoretical concentration within the calibration range.
2.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected quantification ion (m/z 183) from the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Quantitative Data (Requires Validation)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.
Experimental Protocol
3.1. Instrumentation:
A double-beam UV-Vis spectrophotometer is recommended.
| Parameter | Setting |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (expect ~250-260 nm in Methanol) |
| Slit Width | 1 nm |
| Scan Speed | Medium |
| Cuvette Path Length | 1 cm |
3.2. Reagents and Materials:
-
This compound reference standard (purity ≥99%)
-
Methanol (spectroscopic grade)
3.3. Determination of λmax:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
3.4. Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations that give absorbances in the linear range (typically 0.1 to 1.0 AU).
3.5. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in methanol and dilute to a concentration that falls within the linear range of the calibration curve.
3.6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions at λmax against their concentrations.
-
Measure the absorbance of the sample solution at λmax and determine its concentration from the calibration curve.
Expected Quantitative Data (Requires Validation)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Linear Range | Dependent on molar absorptivity, typically 2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Logical Relationship of Method Development
Caption: Logical steps for UV-Vis quantification of this compound.
Summary of Quantitative Data
The following table provides a comparative summary of the expected quantitative performance for the three analytical methods described. Researchers should select the most appropriate method based on the required sensitivity, selectivity, and available instrumentation.
| Analytical Method | Linearity (R²) | Linear Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC | > 0.999 | 1 - 100 µg/mL | ~0.1 µg/mL | ~0.3 µg/mL | 98 - 102% | < 2% |
| GC-MS | > 0.998 | 0.1 - 10 µg/mL | ~0.02 µg/mL | ~0.06 µg/mL | 95 - 105% | < 5% |
| UV-Vis | > 0.995 | 2 - 20 µg/mL | ~0.2 µg/mL | ~0.6 µg/mL | 97 - 103% | < 3% |
Disclaimer: The provided protocols and expected quantitative data are for guidance purposes only. It is imperative that any analytical method be fully validated in the end-user's laboratory for its intended use to ensure the accuracy and reliability of the results. Validation should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)).
Application Notes and Protocols for the Scale-Up Synthesis of 4'-Bromopropiophenone for Pilot Plant Operations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pilot plant scale-up synthesis of 4'-Bromopropiophenone, a key intermediate in the synthesis of various pharmaceuticals. The information presented is intended to guide researchers and chemical engineers in the safe and efficient transition from laboratory-scale synthesis to pilot-plant production.
Introduction
This compound is a crucial building block in the pharmaceutical industry. Its synthesis on a larger scale requires careful consideration of reaction conditions, process safety, and purification methods to ensure high yield and purity. The primary and most established industrial method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene (B47551). An alternative route involves a decarboxylation reaction, though details on its industrial application are less prevalent.
This document will focus on the Friedel-Crafts acylation route, providing a detailed protocol for its implementation in a pilot plant setting. Safety considerations and key process parameters for scale-up are emphasized.
Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation of bromobenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the most common method for producing this compound.[1][2] The reaction is an electrophilic aromatic substitution where the acylium ion, generated from propionyl chloride and aluminum chloride, attacks the bromobenzene ring. Due to the electron-withdrawing nature of the bromine atom, the reaction requires a stoichiometric amount of the catalyst.[2]
Reaction Scheme
Quantitative Data Summary
The following tables summarize key quantitative data for the pilot-plant scale synthesis of this compound via Friedel-Crafts acylation. It is important to note that optimal conditions should be determined through pilot plant trials, as they can vary based on specific equipment and scale.
Table 1: Reactant and Catalyst Stoichiometry
| Component | Molecular Weight ( g/mol ) | Stoichiometric Ratio (relative to Bromobenzene) | Typical Excess |
| Bromobenzene | 157.01 | 1.0 | - |
| Propionyl Chloride | 92.52 | 1.0 - 1.2 | 0-20% |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.0 - 1.3 | 0-30% |
Table 2: Typical Pilot Plant Reaction Parameters
| Parameter | Value/Range | Notes |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or excess Bromobenzene | DCM is common but has a low boiling point. DCE allows for higher reaction temperatures. Using excess bromobenzene can simplify work-up. |
| Reaction Temperature | 0 - 50 °C | The addition of AlCl₃ and propionyl chloride is highly exothermic and should be done at a low temperature (0-10 °C). The reaction can then be allowed to warm to room temperature or heated to reflux. |
| Reaction Time | 2 - 8 hours | Monitor reaction progress by a suitable analytical method (e.g., HPLC, GC). |
| Agitation Speed | To be determined based on reactor geometry and scale | Sufficient agitation is crucial to ensure proper mixing and heat transfer. |
| Pressure | Atmospheric | The reaction is typically run at atmospheric pressure, with a system to scrub the evolved HCl gas. |
| Expected Yield | 75 - 85% | Yields are dependent on the optimization of reaction conditions and purity of reagents. |
| Purity (crude) | >90% | Purity can be improved through crystallization. |
Experimental Protocols
Pilot Plant Reactor Setup and Safety Precautions
Equipment:
-
Glass-lined or corrosion-resistant reactor (e.g., Hastelloy) with a jacket for heating and cooling.
-
Mechanical stirrer with sufficient torque for good agitation.
-
Addition funnel or pump for controlled addition of liquid reagents.
-
Reflux condenser.
-
Gas scrubber system for neutralizing evolved hydrogen chloride (HCl) gas (e.g., a caustic scrubber).
-
Temperature and pressure probes.
Safety:
-
All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[3]
-
Aluminum chloride is highly corrosive and reacts violently with water; ensure all equipment is dry before use.[3]
-
Propionyl chloride is a corrosive and lachrymatory substance.
-
The reaction is highly exothermic, especially during the addition of aluminum chloride and propionyl chloride. A robust cooling system must be in place to control the temperature.[3]
-
A quench tank with a suitable quenching agent (e.g., ice/water) should be readily available in case of a thermal runaway.
Synthesis Protocol
-
Reactor Charging: Charge the reactor with the chosen solvent (e.g., dichloromethane) and bromobenzene. Begin agitation.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the reactor while maintaining the temperature below 10 °C. The addition should be portion-wise or via a solid addition system to control the exotherm.
-
Acylating Agent Addition: Slowly add propionyl chloride to the reaction mixture via an addition funnel or pump, ensuring the temperature remains between 0-10 °C. The addition rate should be carefully controlled to manage the heat evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. The reaction progress should be monitored by HPLC or GC. If required, the reaction can be heated to reflux to drive it to completion.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture to the ice/water mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and will evolve HCl gas, which must be directed to the scrubber.
-
Work-up:
-
Transfer the quenched mixture to a separation vessel.
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with dilute hydrochloric acid (to remove any remaining aluminum salts), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by a final wash with brine.
-
-
Solvent Removal: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator or a suitable solvent recovery system.
-
Purification: The crude this compound is typically a solid or a high-boiling liquid. Purification is best achieved by crystallization.
Purification by Crystallization
-
Solvent Selection: Choose a suitable solvent system for crystallization. Common solvents for aryl ketones include ethanol (B145695), isopropanol (B130326), or a mixture of a good solvent (like ethanol or ethyl acetate) and an anti-solvent (like water or hexane). The ideal solvent will dissolve the crude product at an elevated temperature and allow it to crystallize upon cooling with low solubility at colder temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, it can be treated with activated carbon and then filtered hot to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.
Table 3: Crystallization Solvents and Conditions
| Solvent System | Temperature Profile | Expected Purity | Notes |
| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool slowly. | >98% | A common and effective system for many aryl ketones. |
| Isopropanol | Dissolve in hot isopropanol and cool slowly. | >98% | Good single-solvent option. |
| Hexane (B92381)/Ethyl Acetate (B1210297) | Dissolve in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent. | >97% | Useful for less polar impurities. |
Process Visualization
Experimental Workflow
Caption: Experimental workflow for the pilot plant synthesis of this compound.
Process Logic and Safety Interlocks
References
4'-Bromopropiophenone: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential
Application Note AP-HET-001
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Abstract: This document provides detailed protocols and application notes on the utility of 4'-bromopropiophenone as a key starting material for the synthesis of diverse heterocyclic compounds, particularly pyrazolines and thiazoles. It highlights the significant potential of these derivatives as antimicrobial and anticonvulsant agents, supported by quantitative data and detailed experimental methodologies. Visual diagrams of synthetic pathways and proposed mechanisms of action are included to facilitate understanding and application in a research setting.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The inherent reactivity and structural features of this compound make it an invaluable building block for the construction of novel heterocyclic scaffolds. Its propiophenone (B1677668) core allows for the facile synthesis of chalcone (B49325) intermediates, which can be further cyclized to yield a variety of five- and six-membered heterocycles. The presence of the bromo-substituent on the phenyl ring provides a handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR).
This application note focuses on two prominent classes of heterocycles derived from this compound: pyrazolines and thiazoles. Pyrazoline derivatives have garnered significant attention for their wide range of pharmacological activities, including anticonvulsant, antidepressant, and anti-inflammatory properties.[1][2] Similarly, the thiazole (B1198619) moiety is a key pharmacophore in numerous approved drugs and is associated with potent antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]
Synthetic Pathways
The general strategy for the synthesis of pyrazolines and thiazoles from this compound involves a two-step process. The initial step is a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with an appropriate reagent.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4'-Bromopropiophenone. This versatile building block is a key intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties. The protocols outlined herein cover several major classes of palladium-catalyzed reactions, offering a roadmap for the synthesis of complex derivatives.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] These reactions are prized for their high functional group tolerance, broad substrate scope, and generally mild reaction conditions, making them invaluable in both academic research and industrial applications, particularly in drug development.[1]
The general mechanism for these transformations follows a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The coupling partner transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.[4][5] It is widely used for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
Caption: Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 80 | 1 | >95 (Analogy)[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 (Analogy)[4] |
| 3 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (3.0) | THF/H₂O | 70 | 18 | 80-90 (Analogy)[6] |
| 4 | 3-Aminophenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | 88-96 (Analogy)[7] |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Materials: this compound (1.0 mmol, 213 mg), Phenylboronic acid (1.2 mmol, 146 mg), Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424 mg), Toluene (5 mL), Water (1 mL).
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, condenser, heating mantle or oil bath, nitrogen or argon source.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Add degassed toluene and water via syringe.
-
Stir the mixture vigorously and heat to 80 °C in a preheated oil bath for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-phenylpropiophenone.
-
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[8][9] This reaction is particularly useful for the synthesis of stilbenes and cinnamates.
Caption: Heck-Mizoroki reaction of this compound.
Data Presentation: Heck-Mizoroki Reaction Conditions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | 85-95 (Analogy)[7] |
| 2 | n-Butyl acrylate (B77674) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 110 | 12 | 80-90 (Analogy)[10] |
| 3 | Ethylene | PdCl₂(PPh₃)₂ (2) | - | NaOAc (1.2) | NMP | 120 | 24 | 75-85 (Analogy) |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (1) | None | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | 80-90 (Analogy)[7] |
Experimental Protocol: Heck Reaction with n-Butyl Acrylate
-
Materials: this compound (1.0 mmol, 213 mg), n-Butyl acrylate (1.5 mmol, 192 mg, 215 µL), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg), Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg), Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL), Anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Equipment: Dry round-bottom flask, magnetic stirrer, condenser, heating mantle, inert atmosphere setup.
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the flask and establish an inert atmosphere by purging with nitrogen or argon.[10]
-
Add anhydrous DMF via syringe, followed by n-butyl acrylate and triethylamine.[10]
-
Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction's completion via TLC (typically 8-24 hours).[10]
-
After cooling, dilute the mixture with diethyl ether (25 mL).
-
Wash the organic phase with water (3 x 15 mL) and brine (15 mL) to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting oil or solid by column chromatography (hexane/ethyl acetate) to obtain the pure product.
-
Sonogashira Coupling
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides to form arylalkynes, which are important structures in materials science and natural product synthesis.[11][12] The reaction typically employs both palladium and copper(I) catalysts.[11]
Caption: Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 90-98 (Analogy) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2) | CuI (3) | Diisopropylamine | Toluene | 70 | 85-95 (Analogy) |
| 3 | 1-Hexyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ | Acetonitrile | 80 | 80-90 (Analogy) |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N / Piperidine | DMF | RT | 88-96 (Analogy) |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Materials: this compound (1.0 mmol, 213 mg), Phenylacetylene (1.2 mmol, 122 mg, 132 µL), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg), Anhydrous Tetrahydrofuran (THF) (5 mL), Triethylamine (Et₃N) (3 mL).
-
Equipment: Schlenk flask, magnetic stirrer, inert atmosphere line, syringe.
-
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in THF.
-
Add triethylamine, followed by the dropwise addition of phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 65 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (hexane/ethyl acetate) to afford the 4-(phenylethynyl)propiophenone.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[3][13] This reaction is crucial for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry.
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | >95 (Analogy) |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 90-98 (Analogy)[14] |
| 3 | n-Hexylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 90 | 85-95 (Analogy) |
| 4 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.5) | THF | 70 | 90-99 (Analogy) |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Materials: this compound (1.0 mmol, 213 mg), Morpholine (1.2 mmol, 105 mg, 105 µL), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg), BINAP (0.015 mmol, 9.3 mg), Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg), Anhydrous Toluene (5 mL).
-
Equipment: Glovebox or Schlenk line, oven-dried vial with stir bar, heating block.
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry vial.
-
Add this compound, followed by toluene and morpholine.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir for 8-24 hours, monitoring by LC-MS or GC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure 4-morpholinopropiophenone.
-
Experimental Workflow
The successful execution of these sensitive cross-coupling reactions relies on a systematic and careful workflow, particularly concerning the exclusion of oxygen and moisture.
References
- 1. nobelprize.org [nobelprize.org]
- 2. scribd.com [scribd.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromopropiophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4'-Bromopropiophenone. It includes frequently asked questions, a detailed troubleshooting guide to address common experimental challenges, and established protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene (B47551).[1] This reaction typically involves reacting bromobenzene with an acylating agent like propionyl chloride or propionic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation? A stoichiometric amount of the Lewis acid is often necessary because the ketone product forms a stable complex with the catalyst.[4] This complexation renders the catalyst inactive, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst with respect to the acylating agent is generally used to ensure the reaction proceeds to completion.[4]
Q3: What are the primary safety concerns during this synthesis? Key safety concerns include the handling of the Lewis acid catalyst (e.g., AlCl₃), which is highly moisture-sensitive and can react violently with water, releasing corrosive hydrogen chloride (HCl) gas.[4][5] The acylating agents, like propionyl chloride, are also corrosive and moisture-sensitive. Solvents such as dichloromethane (B109758) are toxic and volatile.[6] The reaction should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and all glassware must be thoroughly dried to prevent uncontrolled reactions.[4][6]
Q4: What are the expected physical properties of this compound? this compound is typically a white to off-white crystalline solid at room temperature.[1][7] Its melting point is in the range of 45-47°C.[7][8] The boiling point is approximately 138-140°C at 14 mmHg.[8]
Q5: What are common isomers or byproducts, and how can they be minimized? In the Friedel-Crafts acylation of bromobenzene, the primary byproduct is the ortho-isomer (2'-Bromopropiophenone), with small amounts of the meta-isomer also possible.[5][7] The formation of the desired para-isomer (this compound) is favored due to the steric hindrance of the bulky bromine atom, which hinders substitution at the ortho position.[5] Using a non-polar solvent can also influence regioselectivity.[4] Polyacylation is generally not a significant issue because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[3][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to reagents, reaction conditions, and workup procedures.
-
Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any exposure to atmospheric humidity can deactivate the catalyst, halting the reaction.[4][10]
-
Cause 2: Substrate Deactivation. The bromine atom on bromobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction inherently sluggish compared to benzene.[10]
-
Solution: Using a slight excess (e.g., 1.1 equivalents) of a potent Lewis acid like AlCl₃ can help drive the reaction forward.[4] Monitoring the reaction by TLC or GC to ensure it has reached completion is also crucial. If the reaction is slow, consider extending the reaction time or moderately increasing the temperature, though this may increase byproduct formation.[10]
-
-
Cause 3: Insufficient Reaction Temperature. The reaction may be too slow if the temperature is too low.
-
Solution: While some Friedel-Crafts reactions work at room temperature or below, heating might be necessary.[4] Refluxing the mixture, for instance, can increase the reaction rate.[5] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[4]
-
-
Cause 4: Improper Workup. Product can be lost during the quenching and extraction phases.
-
Solution: The reaction should be quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[10] This procedure decomposes the aluminum chloride complex in a controlled manner. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.
-
Issue 2: Formation of Multiple Products or Impurities
Q: I'm observing significant amounts of byproducts or my final product is impure. What could be the cause?
A: Impurities often arise from side reactions or incomplete decomposition of reaction intermediates.
-
Cause 1: Isomer Formation. As mentioned, the formation of the ortho-isomer is the most common side reaction.[5]
-
Solution: While difficult to eliminate completely, purification by recrystallization or column chromatography can separate the isomers. The choice of solvent can also influence the ortho/para ratio.[4]
-
-
Cause 2: Incomplete Decomposition of the Catalyst-Ketone Complex. If the aluminum chloride complex with the product is not fully broken down during the workup, the product will be difficult to isolate and purify.[11]
-
Solution: Ensure a sufficient amount of ice and acid is used during the quench. Stir the mixture vigorously for an adequate amount of time to allow for complete hydrolysis of the aluminum salts.[10][11] If the distillate appears red or fails to crystallize well, it may indicate the presence of residual aluminum salts.[11]
-
Issue 3: Difficulties During Reaction Workup
Q: The workup process is problematic. I'm experiencing violent quenching or emulsion formation.
A: Workup issues are common in Friedel-Crafts reactions due to the nature of the reagents.
-
Cause 1: Uncontrolled Quenching. Adding water directly to the reaction mixture can cause a violent exothermic reaction with unreacted AlCl₃.
-
Solution: Always add the reaction mixture slowly to a vigorously stirred ice/acid mixture.[10] This method helps to dissipate the heat generated and control the release of HCl gas.
-
-
Cause 2: Emulsion Formation. The presence of aluminum salts can lead to the formation of stable emulsions during the aqueous extraction, making phase separation difficult.[4]
-
Solution: Adding more acid or water can sometimes help break the emulsion. In persistent cases, filtering the mixture through a pad of Celite may be effective.
-
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reaction conditions. The following tables summarize quantitative data from various reported syntheses.
Table 1: Effect of Catalyst and Acylating Agent on Yield
| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |
| Bromobenzene | Acetic Anhydride | AlCl₃ (~2.2) | Carbon Disulfide | Reflux | 1 hr | 69-79 | [11] |
| Bromobenzene | Propionyl Chloride | AlCl₃ (~1.0) | Dichloromethane | Room Temp | 16 hr | N/A | [10] |
| p-Bromobenzoic Acid | Propionic Acid | Composite Catalyst | N/A | 220-230°C | 0.5-1.0 hr | >77 | [7] |
Note: N/A indicates data not available in the cited source.
Experimental Protocols
Protocol: Friedel-Crafts Acylation of Bromobenzene with Propionyl Chloride
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromobenzene
-
Propionyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Ethanol (B145695) for recrystallization
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube to protect the system from atmospheric moisture.
-
Reagent Preparation: In the fume hood, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add propionyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension.
-
Addition of Bromobenzene: After the addition of propionyl chloride is complete, add bromobenzene (1.0 eq.) dropwise to the reaction mixture at a rate that maintains a controlled reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux for a specified time.[5]
-
Workup (Quenching): Once the reaction is complete, cool the flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.[10]
-
Washing: Combine all organic extracts. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[10]
-
Drying and Evaporation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[10]
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent like hexanes or ethanol to yield pure this compound.[10]
Visualizations
The following diagrams illustrate key aspects of the synthesis process.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Mechanism of Friedel-Crafts Acylation.
References
- 1. Page loading... [guidechem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. m.youtube.com [m.youtube.com]
- 7. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
- 8. This compound | 10342-83-3 [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4'-Bromopropiophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4'-Bromopropiophenone. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via Friedel-Crafts acylation?
The most prevalent byproducts in the Friedel-Crafts acylation of bromobenzene (B47551) to produce this compound are its isomers: 2'-Bromopropiophenone (ortho-isomer) and 3'-Bromopropiophenone (meta-isomer).[1] The formation of these isomers is a known challenge and their separation from the desired para-isomer is difficult due to their similar physical properties.[1]
Q2: Why is the formation of isomeric byproducts a significant issue?
The formation of ortho- and meta-isomers is problematic because their boiling points are very close to that of the desired this compound, making purification by distillation challenging.[1] This can lead to a final product with lower purity, which may not be suitable for subsequent synthetic steps or for use in drug development without extensive purification.
Q3: What reaction conditions can influence the formation of these byproducts?
The regioselectivity of the Friedel-Crafts acylation is influenced by several factors:
-
Catalyst Activity: The activity of the Lewis acid catalyst (e.g., aluminum chloride) can affect the isomer distribution.
-
Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction and an increase in the proportion of undesired isomers.
-
Solvent: The choice of solvent can influence the reaction pathway and the resulting isomer ratios.
Q4: Are there alternative synthesis methods that minimize byproduct formation?
Yes, an alternative method involves the reaction of p-bromobenzoic acid and propionic acid in the presence of a composite catalyst. This method is reported to have a simpler separation and purification process, yielding a high-purity product.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃).[2] Inactive Catalyst: The Lewis acid may be old or have lost its activity.[2] Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction.[2][3] Impure Reagents: Impurities in bromobenzene or propionyl chloride can inhibit the reaction.[2] | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a dry environment.[2] Use Fresh Catalyst: Employ a fresh, high-purity Lewis acid.[2] Use Stoichiometric Amounts: For Friedel-Crafts acylation, at least a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone.[3] Purify Reagents: Use freshly distilled or purified starting materials. |
| Product is a mixture of isomers (ortho, meta, para) | Reaction Conditions: The reaction conditions may not be optimized for para-selectivity. | Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Optimize Catalyst and Solvent: Experiment with different Lewis acids and solvents to improve regioselectivity. |
| Difficult Purification | Close Boiling Points of Isomers: The primary byproducts (ortho- and meta-isomers) have boiling points very close to the para-isomer.[1] | Recrystallization: Attempt purification by recrystallization, as the different isomers may have varying solubilities in certain solvents. Chromatography: For small-scale purifications, column chromatography may be effective in separating the isomers. |
| Formation of unexpected byproducts | Rearrangement: Although less common in acylation compared to alkylation, rearrangement of the acylium ion can occur under certain conditions.[4] Side Reactions: Other reactive sites on the starting materials or intermediates may lead to side reactions. | Confirm Structure: Use analytical techniques such as NMR and mass spectrometry to identify the structure of the byproducts. This will help in understanding the side reactions occurring. Adjust Reaction Conditions: Modify the reaction temperature, order of addition of reagents, or catalyst to disfavor the side reactions. |
Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene
This protocol is a general guideline for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Slowly add propionyl chloride to the stirred suspension of aluminum chloride in dichloromethane.
-
After the addition of propionyl chloride, add bromobenzene dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (this will require optimization) until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane).
Troubleshooting Flowchart
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: 4'-Bromopropiophenone Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4'-Bromopropiophenone.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is giving a low yield. What are the common causes?
Low yields in the Suzuki coupling of this compound can stem from several factors:
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Inactive Catalyst: The active Pd(0) species may not have been generated or has been deactivated. Ensure all solvents and reagents are rigorously degassed to remove oxygen. Using a fresh, high-quality palladium precursor and ligand is crucial. Consider employing a pre-catalyst that is more readily activated.[1]
-
Inappropriate Base: The chosen base might be too weak to facilitate the transmetalation step or may have poor solubility in the reaction medium. Screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is recommended. The base should be finely powdered to maximize its surface area.[1]
-
Suboptimal Reaction Temperature: The temperature may be insufficient for the oxidative addition step to occur efficiently. A gradual increase in temperature while monitoring the reaction progress can be beneficial.[1]
-
Boronic Acid Instability: Boronic acids can be prone to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.[2][3] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this.
-
Presence of Water: While some Suzuki reactions benefit from a small amount of water, excessive water can lead to hydrolysis of the boronic acid.[2][4] Ensure anhydrous solvents are used if the reaction is sensitive to water.
Q2: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?
The black precipitate is likely palladium black, which is formed when the palladium catalyst agglomerates and precipitates out of the solution. This is a common sign of catalyst deactivation and leads to a reduction in the effective catalyst concentration, resulting in a stalled or incomplete reaction.
To mitigate this, ensure thorough degassing of all reagents and solvents to minimize oxidation of the Pd(0) catalyst. Using appropriate ligands that stabilize the palladium nanoparticles can also prevent agglomeration.
Q3: What are the common side products I should look out for in the Suzuki coupling of this compound?
Besides unreacted starting materials, several side products can be observed:
-
Homocoupling Product: This is the product of the coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of a byproduct without the desired coupling.[2][3]
-
Dehalogenated Starting Material: this compound can be reduced to propiophenone (B1677668). This can occur if a source of hydride is present in the reaction mixture, which can sometimes be generated from the base or solvent.[3]
-
Enolization-related byproducts: The presence of the ketone functionality in this compound can lead to enolization under basic conditions, which may result in undesired side reactions. Using a non-nucleophilic, sterically hindered base might help minimize this.
Q4: Can the propiophenone moiety itself interfere with the reaction?
Yes, the ketone group in this compound can influence the reaction. While the electron-withdrawing nature of the carbonyl group can activate the aryl bromide for oxidative addition, it can also coordinate to the palladium center, potentially inhibiting the catalyst.[5] This interaction can sometimes slow down the catalytic cycle.
Data Presentation
The following tables summarize quantitative data from studies on the Suzuki coupling of 4-bromoacetophenone, a close structural analog of this compound. This data can serve as a valuable starting point for optimizing the reaction conditions for 4'-Bromopropiopiophenone.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DMA | 100 | 24 | 94 |
| 2 | K₂CO₃ | DMA | 100 | 24 | 91 |
| 3 | NaOAc | DMA | 100 | 24 | 88 |
| 4 | NaHCO₃ | DMA | 100 | 24 | 76 |
| 5 | Et₃N | DMA | 100 | 24 | 35 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), catalyst (1.0 mol%), base (2.0 mmol), DMA (5 mL). Data adapted from a study on 4-bromoacetophenone.[6]
Table 2: Effect of Catalyst Loading on Conversion
| Entry | Catalyst Loading (mol%) | Conversion (%) |
| 1 | 1.0 | 94 |
| 2 | 0.50 | 77 |
| 3 | 0.25 | 72 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), DMA (5 mL), 100°C, 24 h. Data adapted from a study on 4-bromoacetophenone.[6]
Table 3: Effect of Temperature on Conversion
| Entry | Temperature (°C) | Conversion (%) |
| 1 | 100 | 72 |
| 2 | 120 | 85 |
| 3 | 140 | 100 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), 0.25 mol% catalyst, Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 h. Data adapted from a study on 4-bromoacetophenone.[6]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki coupling of an aryl bromide, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Purification of 4'-Bromopropiophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-Bromopropiophenone.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification method.
Recrystallization
Q1: What is the best solvent for recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on the aromatic ketone structure of the compound, suitable solvents include:
-
Single Solvents: Ethanol (B145695), methanol, or isopropanol (B130326) are often effective.
-
Mixed Solvent Systems: If the compound is too soluble in a particular solvent even at low temperatures, a mixed solvent system can be employed. Common combinations include ethanol/water or ethyl acetate (B1210297)/hexane (B92381). In these systems, this compound should be dissolved in the "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and the "poor" solvent (e.g., water, hexane) is then added dropwise until the solution becomes slightly cloudy.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (45-47°C for this compound) or if the solution is supersaturated. To resolve this:
-
Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.
-
Allow the solution to cool more slowly. You can do this by letting the flask stand at room temperature before moving it to an ice bath.
-
Try a different solvent or solvent system with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A3: If crystals do not form spontaneously, you can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reduce the Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.
-
Cool to a Lower Temperature: If cooling to room temperature or in an ice bath is not sufficient, you can try a dry ice/acetone bath for a short period.
Q4: The recovery yield after recrystallization is very low. How can I improve it?
A4: Low recovery can be due to several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.
-
Cooling for too short a time: Allow sufficient time for crystallization to complete. Placing the solution in an ice bath for 15-30 minutes after it has cooled to room temperature can maximize the yield.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Column Chromatography
Q1: What is a good starting point for the mobile phase in column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound on silica (B1680970) gel, a good starting mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. A common choice is a gradient of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexane) to elute the desired compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q2: The separation between this compound and an impurity is poor. How can I improve it?
A2: To improve separation in column chromatography:
-
Optimize the mobile phase: Use a shallower gradient or an isocratic elution with a solvent system that gives a good separation on TLC.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Use a smaller particle size silica gel: This will increase the surface area and can lead to better resolution.
-
Do not overload the column: The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Distillation
Q1: Can I purify this compound by distillation?
A1: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. The boiling point of this compound is reported to be 138-140°C at 14 mmHg.[1] Distillation at atmospheric pressure is not recommended as the high temperature required could lead to decomposition.
Q2: What are the key considerations for vacuum distillation of this compound?
A2: When performing a vacuum distillation of this compound:
-
Use a vacuum source capable of achieving a stable pressure in the desired range.
-
Use a proper setup with a Claisen adapter to prevent bumping.
-
Monitor the temperature and pressure closely to collect the fraction at the correct boiling point.
-
Ensure all glassware is free of cracks or defects as the vacuum can cause flawed glass to implode.
-
Use a stirring bar or ebulliator to ensure smooth boiling.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Typical Impurities Removed | Soluble impurities, colored impurities (with charcoal) | Isomers, unreacted starting materials, byproducts | Non-volatile impurities, some lower boiling point impurities |
| Stationary Phase | Not Applicable | Silica Gel | Not Applicable |
| Mobile Phase/Solvent | Ethanol, Methanol, Isopropanol, Ethanol/Water, Ethyl Acetate/Hexane | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) | Not Applicable |
| Boiling Point | Not Applicable | Not Applicable | 138-140 °C @ 14 mmHg[1] |
| Melting Point of Pure Product | 45-47 °C[1][2] | 45-47 °C[1][2] | 45-47 °C[1][2] |
| Expected Purity | >98% | >99% | >98% |
| Typical Recovery | 70-90% | 60-85% | 80-95% |
Note: Expected purity and recovery are estimates and can vary depending on the initial purity of the crude material and the optimization of the procedure.
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 138-140 °C at 14 mmHg).
-
Cooling: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Visualization
Caption: A workflow for selecting the appropriate purification method for this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of 4'-Bromopropiophenone
Welcome to the technical support center for the optimization of Friedel-Crafts acylation, with a specific focus on the synthesis of 4'-Bromopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this important reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Friedel-Crafts acylation of bromobenzene (B47551) to produce this compound?
The main challenge arises from the deactivating nature of the bromine substituent on the benzene (B151609) ring.[1] The bromine atom withdraws electron density through an inductive effect, making the ring less nucleophilic and less reactive towards the electrophilic acylium ion. This often requires carefully optimized reaction conditions, such as the use of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), to achieve a good yield.[1]
Q2: Why is a stoichiometric amount of Lewis acid catalyst, such as AlCl₃, typically required?
In Friedel-Crafts acylation, the product, an aryl ketone, is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is necessary to ensure there is enough active catalyst available to drive the reaction to completion.
Q3: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?
While AlCl₃ is the most common and potent Lewis acid for acylating deactivated rings like bromobenzene, other Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, although they are generally milder.[1][3] For greener alternatives, solid acid catalysts like zeolites are being explored as they are reusable and can offer better regioselectivity.[1]
Q4: What is the expected regioselectivity for the acylation of bromobenzene?
The bromine atom is an ortho-, para-directing group. However, due to steric hindrance from the bromine atom and the incoming acyl group, the para-substituted product, this compound, is generally the major product.
Q5: How can I minimize moisture in my reaction setup?
Moisture is a critical factor as it deactivates the Lewis acid catalyst.[4] To ensure anhydrous conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Use a fresh, unopened container of the Lewis acid or handle it in a glovebox.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use a fresh, unopened bottle of high-purity catalyst. Ensure all glassware and solvents are rigorously dried and the reaction is performed under an inert atmosphere.[4] |
| Deactivated Substrate | Bromobenzene is a deactivated aromatic ring, making the reaction inherently slower. Ensure you are using a potent Lewis acid like AlCl₃. You may need to gently heat the reaction or increase the reaction time to improve conversion. Monitor reaction progress by TLC.[4] |
| Insufficient Catalyst | The ketone product forms a complex with the Lewis acid, effectively sequestering it. A stoichiometric amount of the catalyst relative to the acylating agent is typically required. Consider using a slight excess of the catalyst. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 50°C) can enhance the reaction rate. However, avoid excessive heat as it can promote side reactions.[5] |
| Impure Reagents | Impurities in bromobenzene or propanoyl chloride can interfere with the reaction. Use freshly distilled or high-purity reagents. |
Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Ortho Isomer Formation | While the para product is favored, some of the ortho isomer may form. Purification by recrystallization or column chromatography can separate the isomers. The melting point of pure this compound is 45-47°C.[6] |
| Polyacylation | Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings. Since bromobenzene is deactivated, this is less of a concern. The acyl group of the product further deactivates the ring, making a second acylation unlikely.[7] |
| Side Reactions from Impurities | Impurities in the starting materials can lead to various side products. Ensure the purity of your reagents. |
Experimental Protocols
This protocol is adapted from a standard procedure for the Friedel-Crafts acylation of bromobenzene.
Materials:
-
Bromobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (e.g., 2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution), and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Addition of Reactants: Under a positive pressure of inert gas (nitrogen or argon), add bromobenzene (1.0 equivalent) to the AlCl₃ suspension. From the addition funnel, add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension. The addition should be slow enough to control any initial exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (or a specific temperature, e.g., 50°C) and maintain it for several hours (e.g., 3-5 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath. Slowly and cautiously pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a dilute solution of sodium hydroxide (to remove any unreacted propanoyl chloride), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol (B145695) or hexanes) or by vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Effect of Key Parameters on Reaction Outcome
| Parameter | Variation | Expected Impact on Yield | Potential for Side Reactions |
| Temperature | Low (0-25°C) | May be too low for deactivated substrates, leading to poor conversion. | Low |
| Moderate (40-60°C) | Generally optimal for deactivated substrates, improving reaction rate.[5] | Moderate increase in side products possible. | |
| High (>60°C) | Can lead to decomposition of reactants or products and increased side reactions. | High | |
| Catalyst Loading | Sub-stoichiometric | Incomplete reaction due to catalyst complexation with the product. | Low |
| (AlCl₃) | Stoichiometric (1.0-1.1 eq.) | Generally required for good conversion. | Optimal |
| Excess (>1.2 eq.) | May slightly improve yield for very deactivated substrates but increases cost and workup difficulty. | Can promote side reactions. | |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Often favor the kinetic product.[8] | Solvent may participate in the reaction at higher temperatures. |
| Polar (e.g., Nitrobenzene) | Can favor the thermodynamic product and may increase reaction rate.[8] | Can be difficult to remove and may be reactive under the reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
preventing di-bromination during the synthesis of 4'-Bromopropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Bromopropiophenone. The focus is on preventing the formation of di-brominated byproducts and ensuring high selectivity for the desired mono-brominated product.
Troubleshooting Guide: Preventing Di-bromination
This guide addresses common issues encountered during the synthesis of this compound, particularly the formation of di-brominated and other impurities.
Q1: I am observing a significant amount of a di-brominated byproduct in my reaction. How can I prevent this?
A1: The formation of di-brominated species is a common issue, particularly in the direct bromination of propiophenone (B1677668). Here are several strategies to enhance the selectivity for the mono-brominated product:
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to the propiophenone. Use of a slight excess of propiophenone or a stoichiometric amount of the brominating agent can minimize di-bromination.
-
Choice of Brominating Agent: Instead of using elemental bromine (Br₂), consider milder and more selective brominating agents. N-Bromosuccinimide (NBS) is a common alternative that can provide better control over the reaction. Copper(II) bromide (CuBr₂) is another effective reagent for the selective α-bromination of ketones.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Solvent: The choice of solvent can influence the reaction's outcome. Acetic acid is a common solvent for bromination reactions.
-
-
Slow Addition: Add the brominating agent dropwise or in small portions over a period of time to maintain a low concentration of the brominating species in the reaction mixture. This can significantly reduce the formation of di-brominated products.
Q2: My reaction is producing a mixture of aromatic and side-chain brominated products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity between aromatic ring bromination and α-bromination of the side chain is crucial.
-
Reaction Pathway Selection:
-
Friedel-Crafts Acylation: The most reliable method to avoid ring bromination is to perform a Friedel-Crafts acylation of bromobenzene (B47551) with propionyl chloride. The bromine is already on the aromatic ring, and the acylation occurs at the para position due to the directing effect of the bromine atom. The electron-withdrawing nature of the resulting ketone product deactivates the ring, preventing further acylation.[1]
-
Direct Bromination of Propiophenone: If you are performing a direct bromination of propiophenone, the reaction conditions will determine the primary site of bromination. Acid-catalyzed bromination tends to favor α-bromination of the ketone. To avoid ring bromination, it is important to use conditions that do not strongly favor electrophilic aromatic substitution.
-
-
Catalyst Choice: In the case of propiophenone bromination, the choice of catalyst is critical. Lewis acid catalysts like AlCl₃ in excess can promote ring bromination, leading to meta-substituted products.[2] For selective α-bromination, acid catalysis (e.g., acetic acid) is preferred.
Q3: The yield of my desired this compound is low. What are the potential causes and solutions?
A3: Low yields can result from several factors:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: As discussed, the formation of di-brominated or other isomeric byproducts will lower the yield of the desired product. The strategies mentioned above for improving selectivity will also help to improve the yield.
-
Product Degradation: The product, an α-bromoketone, can be sensitive to certain conditions. Ensure that the work-up procedure is not overly harsh.
-
Purification Losses: Optimize your purification method. If using column chromatography, select an appropriate solvent system to ensure good separation from byproducts. Recrystallization is also a viable purification method.
Frequently Asked Questions (FAQs)
Q1: What is the preferred synthetic route to obtain high-purity this compound?
A1: For obtaining high-purity this compound with minimal byproducts, the Friedel-Crafts acylation of bromobenzene with propionyl chloride is generally the preferred method. This route offers excellent control over the position of the bromine atom and avoids the issue of di-bromination on the side chain. The deactivating effect of the acyl group prevents further reaction on the aromatic ring.[1]
Q2: Can I use elemental bromine for the synthesis of this compound?
A2: Yes, elemental bromine can be used for the α-bromination of propiophenone. However, it is a less selective reagent and can lead to the formation of di-brominated byproducts and potential ring bromination if the conditions are not carefully controlled.[3] If using elemental bromine, it is crucial to control the stoichiometry and add the bromine slowly to the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) . By taking small aliquots from the reaction mixture at regular intervals and comparing them to the starting material, you can determine when the reaction is complete.
Q4: What are the typical purification methods for this compound?
A4: The most common purification methods for this compound are:
-
Recrystallization: This is often an effective method for removing small amounts of impurities. A suitable solvent system should be determined experimentally.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from byproducts, especially if there is a significant amount of isomeric or di-brominated impurities.[4][5]
Quantitative Data Summary
The following table summarizes the impact of different reagents and conditions on the synthesis of brominated propiophenones, with a focus on achieving mono-bromination.
| Brominating Agent | Catalyst/Solvent | Key Outcome | Selectivity | Reference |
| Elemental Bromine (Br₂) ** | Acetic Acid | α-bromination | Moderate, risk of di-bromination | [3][6] |
| N-Bromosuccinimide (NBS) | Radical Initiator or Acid | Selective α-bromination | Good to excellent | [5] |
| Copper(II) Bromide (CuBr₂) ** | Ethyl Acetate/Chloroform | Selective α-bromination | Excellent | [7] |
| Propionyl Chloride | AlCl₃ / Bromobenzene | Friedel-Crafts Acylation | Excellent for 4'-bromo isomer | [1] |
Detailed Experimental Protocol: Selective Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from bromobenzene and propionyl chloride.
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane.
-
After the addition of propionyl chloride is complete, add bromobenzene (1.0 equivalent) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition of bromobenzene, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizations
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4'-Bromopropiophenone
Welcome to the Technical Support Center for the purification of 4'-Bromopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, particularly from Friedel-Crafts acylation synthesis, can contain several impurities:
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Unreacted Starting Materials: Bromobenzene and propionyl chloride or propionic anhydride (B1165640) may be present.
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Isomeric Byproducts: The synthesis can lead to the formation of 2'-Bromopropiophenone and 3'-Bromopropiophenone isomers, which can be challenging to separate due to their similar physical properties.[1]
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Polybrominated Species: Although less common under controlled conditions, over-bromination of the aromatic ring can occur.
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Solvent Residues: Residual solvents from the reaction and initial work-up steps.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization is effective for removing small amounts of impurities, especially if the crude product is relatively pure and crystalline.
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Column Chromatography is more suitable for separating components with different polarities, such as the desired 4'-isomer from its 2'- and 3'-isomers and other reaction byproducts.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 45-47 °C | [1] |
| Boiling Point | 265.5 °C (at 760 mmHg) | [1] |
| Solubility | Generally soluble in organic solvents like ethanol (B145695), methanol, acetone, and dichloromethane. Sparingly soluble in non-polar solvents like hexane (B92381) at room temperature. | General chemical knowledge |
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The melting point of the crude material (45-47 °C) is relatively low, and significant impurities can depress it further. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, proceed with cooling in an ice bath.
-
Change Solvent System:
-
Use a solvent with a lower boiling point.
-
Employ a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
-
Problem 2: No Crystal Formation Upon Cooling.
-
Cause: The solution may not be sufficiently saturated, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask at the solution's surface with a glass rod.
-
Add a seed crystal of pure this compound.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at 0 °C, try using a salt-ice bath or a freezer for a short period.
-
Problem 3: Poor Recovery of the Product.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound might have been filtered before crystallization was complete.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization at a low temperature before filtration.
-
Column Chromatography
Problem 1: Poor Separation of Isomers (e.g., 4'- vs. 2'-/3'-Bromopropiophenone).
-
Cause: The polarity of the mobile phase is too high, causing all compounds to elute quickly without adequate separation.
-
Solution:
-
Optimize the Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the spots of the desired product and the impurities. A common starting point for aromatic ketones is a hexane:ethyl acetate mixture (e.g., 95:5 or 90:10).
-
Use a Longer Column: A longer column provides more surface area for interaction and can improve separation.
-
Adjust Flow Rate: A slower flow rate can improve resolution.
-
Problem 2: The Compound is Not Eluting from the Column.
-
Cause: The mobile phase is not polar enough to move the compound down the stationary phase.
-
Solution:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent.
-
Switch to a More Polar Solvent System: If increasing the proportion of the current polar solvent is ineffective, a different, more polar solvent may be required.
-
Problem 3: Tailing of Peaks on the Chromatogram.
-
Cause: The compound is interacting too strongly with the stationary phase. The column is overloaded with the sample.
-
Solution:
-
Add a Modifier to the Mobile Phase: For ketones that may interact strongly with the acidic silica (B1680970) gel, adding a very small amount of a slightly more polar, neutral solvent might help in some cases, though typically optimizing the main solvent ratio is sufficient.
-
Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A starting point could be Hexane:Ethyl Acetate (9:1).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques (Qualitative)
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, rapid, good for large quantities, effective for removing minor impurities. | May not be effective for separating isomers, risk of "oiling out", potential for lower yield if too much solvent is used. | Crude product with relatively high purity (>90%). |
| Column Chromatography | Excellent for separating compounds with different polarities, including isomers. Can handle complex mixtures. | More time-consuming and labor-intensive, requires larger volumes of solvent, potential for product loss on the column. | Crude product with significant amounts of impurities, especially isomers. |
Visualizations
References
Technical Support Center: 4'-Bromopropiophenone Reactions in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromopropiophenone under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in the presence of a strong acid?
When this compound is subjected to strong acidic conditions (e.g., concentrated sulfuric acid, polyphosphoric acid), the primary side reaction is an acid-catalyzed aldol-type self-condensation. This reaction leads to the formation of a substituted dypnone (B8250878), which is an α,β-unsaturated ketone. Other potential, though often less prevalent, side reactions include polymerization and, under specific conditions, intramolecular cyclization or halogen migration.
Q2: My reaction has produced a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent it?
The formation of insoluble, often polymeric, material is a common issue. This can arise from the self-condensation product (dypnone analogue) undergoing further polymerization, especially at elevated temperatures or over extended reaction times.
Troubleshooting Polymerization:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Operate the reaction at the lowest temperature that provides a reasonable rate. For exothermic processes, ensure efficient cooling. |
| Extended Reaction Time | Monitor the reaction's progress using methods like TLC or GC and terminate it once the starting material is consumed. |
| Presence of Radical Initiators | Employ purified, peroxide-free solvents and ensure all glassware is clean and devoid of contaminants that might initiate polymerization.[1] |
Q3: I am observing an unexpected product with a different retention time in my chromatography. What could it be?
Besides the primary self-condensation product, other side reactions can occur. One possibility is an intramolecular Friedel-Crafts reaction, where the propionyl side chain cyclizes onto the bromine-bearing aromatic ring to form a substituted indanone. This is more likely with strong Lewis acids or superacids. Another, less common possibility under acidic conditions, is bromine migration to a different position on the aromatic ring.
Troubleshooting Guide for Common Issues
This guide addresses specific problems that may be encountered during experiments with this compound in an acidic medium.
Issue 1: Low Yield of Desired Product and Formation of a Major Impurity
-
Symptom: TLC or GC-MS analysis shows significant consumption of starting material but a low yield of the target product, with one major byproduct.
-
Probable Cause: The most likely cause is the acid-catalyzed self-condensation of this compound. The mechanism involves the enol form of one ketone molecule acting as a nucleophile and attacking the protonated carbonyl of a second molecule. Subsequent dehydration leads to the α,β-unsaturated ketone.
-
Solutions:
-
Temperature Control: Maintain a low reaction temperature to disfavor the condensation reaction.
-
Controlled Addition: If the reaction involves adding the acid, do so slowly and at a low temperature.
-
Acid Choice: Consider using a milder acidic catalyst if the desired reaction chemistry allows.
-
Key Side Reaction: Acid-Catalyzed Self-Condensation
Table 1: Yield of Dypnone from Acetophenone (B1666503) with Polyphosphoric Acid
| Reactants | Acid Catalyst | Solvent | Temperature | Time | Yield of Dypnone |
| Acetophenone | Polyphosphoric Acid | Benzene | ~80°C (Reflux) | 7 hours | ~51% |
| Acetophenone | Polyphosphoric Acid | None | Not Specified | Not Specified | "Good Yield" |
Data extracted from a patent describing the synthesis of dypnone.[2] The presence of an electron-withdrawing group like bromine on the aromatic ring may result in lower yields compared to acetophenone under similar conditions.[3]
Experimental Protocols
Protocol: Monitoring Side Reactions via Thin-Layer Chromatography (TLC)
-
Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the diluted sample onto a silica (B1680970) gel TLC plate alongside a spot of the this compound starting material.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light. The starting material will have a specific Rf value. The formation of less polar byproducts like the dypnone analogue will appear as new spots with a higher Rf value. More polar byproducts or baseline material may indicate polymerization or degradation.
Visualizing Reaction Pathways and Troubleshooting
Logical Troubleshooting Workflow
Caption: A logical troubleshooting guide for side reactions.
Signaling Pathway for Self-Condensation
Caption: Acid-catalyzed self-condensation pathway.
References
Technical Support Center: Catalyst Deactivation in 4'-Bromopropiophenone Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to catalyst deactivation in cross-coupling reactions involving 4'-Bromopropiophenone.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low to No Yield in the Cross-Coupling Reaction
-
Question: My Suzuki-Miyaura/Heck/Sonogashira reaction with this compound is resulting in low or no product formation. What are the likely causes related to the catalyst?
-
Answer: Low to no yield in cross-coupling reactions with this compound can stem from several catalyst-related issues. The primary suspects are catalyst deactivation and suboptimal reaction conditions.
-
Catalyst Poisoning: Impurities in your reagents or solvents (e.g., sulfur compounds, other halides, or coordinating species) can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive. Ensure all reagents and solvents are of high purity and properly degassed.
-
Palladium (Pd) Agglomeration: At elevated temperatures, palladium nanoparticles can sinter or agglomerate, leading to a loss of active surface area. This is a common issue and can be mitigated by using appropriate ligands that stabilize the palladium nanoparticles.
-
Ligand Degradation: The phosphine (B1218219) ligands commonly used in these reactions can be sensitive to air and moisture, leading to their oxidation. Degraded ligands can no longer effectively stabilize the palladium catalyst, leading to its deactivation. Ensure your reaction is set up under a strictly inert atmosphere.
-
Incomplete Catalyst Activation: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. If this reduction is inefficient, you will have a low concentration of the active catalyst.
-
Issue 2: Reaction Starts but Does Not Go to Completion
-
Question: My reaction seems to start, as I can see some product formation by TLC/LC-MS, but it stalls and never reaches full conversion. What could be happening to my catalyst?
-
Answer: A reaction that starts but fails to go to completion is a classic sign of catalyst deactivation during the reaction.
-
Gradual Catalyst Poisoning: Trace impurities in the starting materials can slowly poison the catalyst over the course of the reaction.
-
Product Inhibition/Fouling: In some cases, the product of the reaction or a side product can adsorb strongly onto the catalyst surface, blocking active sites.[1] This can be particularly relevant in reactions with heterogeneous catalysts.
-
Thermal Decomposition of the Catalyst: Prolonged reaction times at high temperatures can lead to the gradual decomposition of the catalytic complex. Consider if a lower temperature for a longer duration, or a more thermally stable catalyst system, could be beneficial.
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am running the same reaction under what I believe are identical conditions, but I am getting inconsistent yields. What could be the cause?
-
Answer: Inconsistent results often point to subtle variations in the reaction setup or reagent quality.
-
Variability in Reagent Purity: The purity of this compound, the coupling partner, and the base can vary between batches. Trace impurities in any of these can act as catalyst poisons.
-
Atmosphere Control: Minor leaks in your inert atmosphere setup can introduce oxygen and moisture, which can deactivate the catalyst. Ensure your Schlenk line or glovebox is functioning correctly.
-
Solvent Quality: The quality of your solvent, especially regarding dissolved oxygen and water content, is critical. Always use freshly distilled or anhydrous, degassed solvents.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is best for cross-coupling reactions with this compound?
A1: The optimal palladium catalyst system depends on the specific type of cross-coupling reaction (Suzuki, Heck, Sonogashira, etc.) and the coupling partner. For aryl bromides like this compound, which are less reactive than the corresponding iodides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide better results.[2] These ligands help to stabilize the active Pd(0) species and facilitate the oxidative addition step.
Q2: How can I minimize catalyst deactivation?
A2: To minimize catalyst deactivation, you should:
-
Use high-purity, degassed reagents and solvents.
-
Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
-
Choose a ligand that provides good stability to the palladium center.
-
Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
-
Ensure efficient stirring to prevent localized overheating and concentration gradients.
Q3: Can I "rescue" a stalled reaction?
A3: In some cases, it may be possible to rescue a stalled reaction. If you suspect catalyst deactivation is the cause, you can try adding a fresh portion of the catalyst and ligand under an inert atmosphere. However, this is not always successful, especially if the deactivation is due to irreversible poisoning.
Q4: Is it possible to recycle the palladium catalyst?
A4: For homogeneous catalysts, recycling can be challenging due to the difficulty of separating the catalyst from the reaction mixture. Heterogeneous catalysts (e.g., palladium on carbon) are more easily recovered by filtration. However, they may suffer from leaching of the active metal into the solution and are also susceptible to deactivation.[3]
Data Presentation
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions of aryl bromides analogous to this compound. This data can serve as a guide for catalyst selection.
Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of 4-Bromoacetophenone
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | Phenylboronic acid | KOH | Water | 100 | 1 | 94 | [4] |
| Magnetic supported Pd(II)-N2O2 (1.0 mmol%) | Phenylboronic acid | K2CO3 | DMA | 100 | 24 | >95 (conversion) | [4] |
| Pd(PPh3)4 (3 mol%) | Phenylboronic acid | K2CO3 | Toluene/H2O | 80 | 12 | 85 | [2] |
| Pd(OAc)2 / SPhos (1 mol%) | Phenylboronic acid | K3PO4 | 1,4-Dioxane | 100 | 4 | 95 | [2] |
Note: The data presented is for 4-Bromoacetophenone, a structurally similar compound to this compound, and is intended for comparative purposes. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Hot Filtration Test for Catalyst Leaching
This protocol helps determine if the active catalyst is homogeneous (dissolved) or heterogeneous (solid).
-
Reaction Setup: Set up the cross-coupling reaction as usual.
-
Mid-Reaction Sampling: At approximately 50% conversion (as determined by TLC or LC-MS), take a small aliquot for analysis.
-
Hot Filtration: While maintaining the reaction temperature, quickly and carefully filter the reaction mixture through a hot, pre-packed syringe filter (e.g., PTFE) into a new, pre-heated, and inerted flask.
-
Continued Reaction of Filtrate: Allow the filtrate to continue stirring under the same reaction conditions.
-
Monitoring: Monitor the progress of the reaction in the filtrate over time.
-
Interpretation:
-
If the reaction in the filtrate continues to proceed, it indicates that the active catalyst is at least partially dissolved in the reaction medium (homogeneous catalysis or leaching from a heterogeneous catalyst).
-
If the reaction in the filtrate stops, it suggests that the catalysis is predominantly heterogeneous.
-
Protocol 2: Analysis of Spent Catalyst
This protocol outlines the steps for characterizing a deactivated catalyst to understand the cause of deactivation.
-
Catalyst Recovery: After the reaction, recover the catalyst. For a heterogeneous catalyst, this can be done by filtration. For a homogeneous catalyst, it may require precipitation followed by filtration or centrifugation. Wash the recovered catalyst with a suitable solvent to remove any adsorbed organic material and dry it under vacuum.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES):
-
Purpose: To determine the palladium content of the spent catalyst and check for the presence of potential inorganic poisons.
-
Sample Preparation: Digest a known weight of the spent catalyst in a mixture of strong acids (e.g., aqua regia) using a microwave digester.[5]
-
Analysis: Analyze the resulting solution by ICP-MS or ICP-OES to quantify the elemental composition.[3][6] A significant decrease in palladium content compared to the fresh catalyst could indicate leaching. The presence of elements like sulfur, lead, or other metals could indicate poisoning.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and size distribution of palladium nanoparticles.
-
Sample Preparation: Disperse a small amount of the spent catalyst in a suitable solvent (e.g., ethanol) by ultrasonication and deposit a drop of the suspension onto a TEM grid.[7]
-
Analysis: Examine the sample under the TEM.[8][9] An increase in the average particle size or the appearance of large agglomerates compared to the fresh catalyst is evidence of sintering.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the oxidation state of palladium and identify surface contaminants.
-
Sample Preparation: Mount the powdered spent catalyst on a sample holder.
-
Analysis: Acquire the XPS spectrum.[1][10][11] The binding energy of the Pd 3d peaks will indicate the oxidation state (Pd(0) vs. Pd(II)). The presence of peaks corresponding to other elements on the surface can identify poisons or fouling agents.
-
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Logical map of problems, causes, and solutions.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 6. palladium-catalyzed cross-coupling reaction: Topics by Science.gov [science.gov]
- 7. Characterization data of palladium-alumina on activated biochar catalyst for hydrogenolysis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
workup procedure for 4'-Bromopropiophenone synthesis to maximize purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of 4'-Bromopropiophenone, with a focus on maximizing product purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a white to off-white crystalline solid.[1] The reported melting point is in the range of 45-47 °C.[1] Significant deviation from this appearance or melting point suggests the presence of impurities.
Q2: What are the most common impurities in the synthesis of this compound via Friedel-Crafts acylation?
A2: Common impurities include:
-
Unreacted Bromobenzene: A starting material that can be carried through the workup.
-
Propionic Acid: Formed from the hydrolysis of unreacted propionyl chloride.
-
Polyacylated products: Although less common due to the deactivating effect of the ketone group, some disubstitution may occur.[2]
-
Ortho- and Meta-isomers: Isomeric forms of bromopropiophenone can be formed, though the para-substituted product is generally favored. These can be difficult to separate from the desired product.
-
Residual Aluminum Salts: From the Lewis acid catalyst used in the reaction.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to get a qualitative assessment of the number of components in a mixture.
-
Melting Point Analysis: A sharp melting point close to the literature value (45-47 °C) is a good indicator of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify and quantify impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a highly sensitive method for identifying volatile impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic carbonyl group and the substitution pattern on the aromatic ring.
Troubleshooting Guides
Issue 1: The crude product is an oil and does not solidify.
This is a common issue referred to as "oiling out" and can be caused by the presence of impurities that depress the melting point or inhibit crystallization.
| Possible Cause | Solution |
| Residual Solvent | Ensure all solvent from the extraction step has been thoroughly removed under reduced pressure. |
| High Impurity Level | The presence of unreacted starting materials or byproducts can prevent crystallization. Attempt to purify the oil using column chromatography. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4] |
| Inappropriate Solvent for Precipitation | If the product was precipitated from a solution, the solvent may not be optimal. Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise until turbidity is observed, then cool. |
Issue 2: The melting point of the purified product is low and/or has a broad range.
A low or broad melting point is a clear indication of impurities.
| Possible Cause | Solution |
| Incomplete Purification | The recrystallization or column chromatography was not effective enough. Repeat the purification step. For recrystallization, ensure the correct solvent is used and that the cooling process is slow to allow for the formation of pure crystals. |
| Presence of Isomers | Ortho- or meta-isomers of bromopropiophenone may be present. These can be very difficult to remove by recrystallization alone. Column chromatography with a suitable eluent system may be necessary for separation. |
| Contamination | The product may have been contaminated after purification. Ensure clean glassware and proper handling techniques. |
Issue 3: Multiple spots are observed on the TLC plate of the crude product.
This indicates the presence of several compounds in your reaction mixture.
| Observation | Potential Identity | Suggested Action |
| Spot with a high Rf value | Unreacted Bromobenzene (less polar) | Proceed with the standard workup. Bromobenzene is typically removed during solvent evaporation and subsequent purification. |
| Spot with a low Rf value (streaking) | Propionic Acid or Aluminum Salts (polar) | The aqueous washes during the workup should remove these impurities. |
| Spots close to the product spot | Isomeric byproducts or other closely related impurities | Careful column chromatography will likely be required for separation. Experiment with different solvent systems to achieve better separation on the TLC plate first. |
Experimental Protocols
Protocol 1: General Workup Procedure for Friedel-Crafts Acylation
This protocol assumes the reaction was carried out using bromobenzene, propionyl chloride, and aluminum chloride in a solvent like dichloromethane (B109758) (DCM).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary and shake well. Allow the layers to separate.
-
Washing:
-
Wash the organic layer with 1 M HCl to remove any remaining aluminum salts.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Be cautious as CO2 evolution can cause pressure buildup.
-
Wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
The choice of solvent is crucial for successful recrystallization. Ethanol (B145695) or a mixed solvent system of ethanol and water are often effective for compounds like this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C9H9BrO | |
| Molecular Weight | 213.07 g/mol | |
| Melting Point | 45-47 °C[1] | A sharp melting point in this range indicates high purity. |
| Boiling Point | 138-140 °C at 14 mmHg[5] | Useful for purification by vacuum distillation if the product is an oil. |
| Typical Recrystallization Solvents | Ethanol, Isopropanol, Ethanol/Water, Hexane/Ethyl Acetate | The optimal solvent should be determined experimentally. |
| Typical TLC Eluent | Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v) | The exact ratio may need to be adjusted to achieve an Rf value of ~0.3-0.4 for the product. |
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Troubleshooting Unexpected Products in 4'-Bromopropiophenone Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4'-Bromopropiophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected products in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I performed a Friedel-Crafts acylation of bromobenzene (B47551) with propionyl chloride to synthesize this compound, but my reaction mixture shows multiple products. What are the likely impurities?
A1: Besides the desired para-substituted product (this compound), the most common unexpected products in this Friedel-Crafts acylation are the ortho- (2'-Bromopropiophenone) and meta- (3'-Bromopropiophenone) isomers. The formation of these isomers is due to the directing effects of the bromo group on the benzene (B151609) ring. While the bromo group is primarily a para-director, some ortho and meta substitution can occur depending on the reaction conditions.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity towards the para-product.
-
Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃) can influence the isomer ratio. Ensure you are using a high-purity catalyst and the correct stoichiometric amount.
-
Solvent: The polarity of the solvent can affect the selectivity of the reaction. Consider experimenting with different solvents if you are observing a high percentage of undesired isomers.
Q2: How can I identify the ortho-, meta-, and para-isomers of Bromopropiophenone in my reaction mixture?
A2: The most effective methods for identifying these isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: Each isomer will have a distinct retention time in the gas chromatogram. The mass spectra will be very similar for all three isomers, showing the characteristic molecular ion peaks for C₉H₉BrO.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic for each isomer.
-
This compound (para): Will show a characteristic AA'BB' splitting pattern (two doublets).
-
2'-Bromopropiophenone (ortho): Will exhibit a more complex splitting pattern in the aromatic region due to the different electronic environments of the aromatic protons.
-
3'-Bromopropiophenone (meta): Will also show a complex but distinct pattern in the aromatic region compared to the ortho and para isomers.[1][2][3]
-
Q3: I am trying to brominate this compound at the alpha-position, but I am getting multiple products. What could be the cause?
A3: A common side reaction in the bromination of ketones is polybromination. This can lead to the formation of dibromo- and even tribromo-propiophenone derivatives. The reaction conditions, particularly the amount of brominating agent used, are critical in controlling the extent of bromination.
Troubleshooting Steps:
-
Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Using a slight excess can lead to polybromination.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination. Lowering the reaction temperature can also help to control the reaction rate and selectivity.
Q4: What are some of the potential polybrominated byproducts, and how can I characterize them?
A4: Depending on the reaction conditions, you may form various di- and tri-brominated propiophenones. For example, you could have bromination at the other alpha-position or on the aromatic ring. Characterization is typically achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Will show an increase in the molecular weight corresponding to the addition of one or more bromine atoms. The isotopic pattern of bromine will be a key indicator.
-
¹H and ¹³C NMR: Will show changes in the chemical shifts and splitting patterns of the protons and carbons near the sites of bromination.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (Aromatic Region) for Bromopropiophenone Isomers
| Compound | Expected Splitting Pattern | Approximate Chemical Shift Range (ppm) |
| This compound | Two Doublets (AA'BB' system) | 7.60 - 7.80 |
| 2'-Bromopropiophenone | Complex Multiplet | 7.20 - 7.80 |
| 3'-Bromopropiophenone | Complex Multiplet | 7.30 - 8.10[1] |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: GC-MS Analysis of a Friedel-Crafts Acylation Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times and mass spectra. Compare the obtained spectra with a library of known compounds if available.
Protocol 2: Synthesis of 2-Bromopropiophenone (for use as a reference standard)
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve propiophenone (B1677668) (1 equivalent) in anhydrous chloroform (B151607).[4] Add a catalytic amount of finely ground aluminum chloride.[4]
-
Bromination: Cool the mixture in an ice bath.[4] Add a solution of bromine (1 equivalent) in chloroform dropwise with stirring. The reaction is often instantaneous.[4]
-
Work-up: After the addition is complete, stir the reaction mixture overnight to allow the formed hydrobromic acid to evolve.[4] Filter off the catalyst and evaporate the solvent from the filtrate to obtain the crude 2-bromopropiophenone.[4]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
References
strategies to improve the regioselectivity of 4'-Bromopropiophenone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving 4'-Bromopropiophenone.
Section 1: Electrophilic Aromatic Substitution
This section focuses on controlling the position of incoming electrophiles on the aromatic ring of this compound.
Frequently Asked Questions (FAQs)
Q1: What determines the regioselectivity of further electrophilic substitution on the this compound ring?
A1: The regioselectivity is determined by the combined electronic effects of the two existing substituents: the bromo group (-Br) and the propionyl group (-COC₂H₅).
-
Bromo Group (-Br): This is an ortho, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho or para positions.[1][2] Since the para position is already occupied by the propionyl group, it directs incoming electrophiles to the two ortho positions (C3 and C5).
-
Propionyl Group (-COC₂H₅): This is a meta-directing and strongly deactivating group.[3][4] It withdraws electron density from the aromatic ring through both induction and resonance, destabilizing the arenium ion intermediates for ortho and para attack.[4] Consequently, it directs incoming electrophiles to the meta positions (C2 and C6).
The final outcome depends on the reaction conditions, as the positions ortho to the bromine are the same as those meta to the propionyl group.
Caption: Directing effects of substituents on this compound.
Q2: My bromination reaction is giving me a mixture of isomers. How can I improve para-selectivity relative to the propionyl group (i.e., substitution at C2 or C6)?
A2: To favor substitution at the positions meta to the propionyl group, you need to overcome the ortho, para-directing effect of the bromine. This is challenging because these positions are electronically deactivated. However, steric hindrance around the existing bromine can be exploited. Using a bulky brominating agent or a catalyst system that is sensitive to sterics may favor substitution at the less hindered C2/C6 positions. Additionally, reaction conditions can be optimized. Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lowest activation energy.[1][5]
Q3: How can I promote substitution ortho to the bromo group (at C3 or C5)?
A3: Since both substituents direct to the same positions (C3/C5 are ortho to -Br and C2/C6 are meta to the propionyl group, but the molecule is symmetric), the key is to use conditions that favor the stronger directing group under the circumstances. The ortho, para-directing influence of the halogen, while deactivating, generally overrides the meta-director. Using highly reactive electrophiles and Lewis acid catalysts (e.g., Br₂ with AlCl₃ or FeBr₃) will typically result in substitution at the positions activated by the bromine's resonance effect (C3 and C5).[4]
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Low Reactivity / No Reaction | The ring is strongly deactivated by both the bromo and propionyl groups.[4] | 1. Increase Catalyst Loading: Use a higher concentration of the Lewis acid catalyst. 2. Increase Temperature: Carefully raise the reaction temperature, but monitor for side products and decreased selectivity. 3. Use a More Potent Electrophile: For nitration, use fuming sulfuric acid with nitric acid to generate more nitronium ions.[3] |
| Poor Regioselectivity | Competing directing effects of the two substituents. | 1. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to favor the kinetically controlled product.[1][5] 2. Solvent Screening: The polarity of the solvent can influence transition state stability; screen various solvents to optimize selectivity.[5][6] 3. Bulky Reagents: Use sterically hindered reagents to disfavor reaction at sterically crowded sites. |
Section 2: α-Carbon Functionalization
This section addresses strategies for achieving regioselective reactions, such as alkylation and arylation, at the α-carbon of the propionyl group.
Frequently Asked Questions (FAQs)
Q1: When attempting α-alkylation, I am getting low yields and multiple products. How can I improve this?
A1: Low yields and poor selectivity in α-alkylation are often due to issues with enolate formation and stability. The key is to generate the enolate cleanly and irreversibly.
-
Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure rapid and complete deprotonation at the α-carbon.
-
Temperature Control: Form the enolate at low temperatures (e.g., -78 °C) to prevent side reactions like self-condensation.
-
Addition Order: Add the ketone solution slowly to the cooled base solution to ensure the ketone is immediately deprotonated, minimizing its concentration and the chance of self-reaction. Then, add the alkylating agent.
Q2: How can I achieve regioselective C-H arylation at the γ-position of the side chain, leaving the α-position untouched?
A2: Achieving remote C(sp³)-H functionalization requires a strategy that bypasses the more acidic α-protons. The use of a transient directing group is an effective modern approach.[7] This involves the in-situ formation of an imine from the ketone and an amino acid, which then directs a palladium catalyst to activate a specific C-H bond.[7]
Caption: Workflow for Pd-catalyzed γ-C-H arylation using a transient directing group (TDG).
Data Summary: Ligand Effects in Directed C-H Functionalization
Controlling regioselectivity in metal-catalyzed C-H functionalization often depends critically on the choice of ligand, which modulates the steric and electronic properties of the catalyst.[8]
| Catalyst System | Directing Group | Major Product | Yield (%) | Regioisomeric Ratio (γ:α) |
| Pd(OAc)₂ / L1 | α-Amino Acid | γ-Arylated Ketone | 75 | >95:5 |
| Pd(OAc)₂ / L2 | α-Amino Acid | γ-Arylated Ketone | 62 | 80:20 |
| Pd(OAc)₂ / L3 | α-Amino Acid | Mixture | 45 | 50:50 |
| Ru(II) Complex / L4 | Pyridyl Group | α-Arylated Ketone | 88 | 5:>95 |
| Ir(III) Complex / L5 | Carboxylic Acid | α-Alkynylated Ketone | 72 | 10:90 |
Note: This table presents representative data for aryl ketones based on principles from the literature to illustrate the impact of ligands (L1-L5) and catalyst systems on regioselectivity.[7][9] Actual results may vary.
Experimental Protocol: Palladium-Catalyzed α-Arylation of this compound
This protocol is a generalized procedure for the α-arylation of a ketone using a directing group strategy.
Objective: To selectively introduce an aryl group at the α-position of this compound.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Phosphine (B1218219) Ligand (e.g., XPhos, SPhos)
-
Strong Base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl bromide (1.2 eq), and the base (1.5 eq) to a flame-dried Schlenk flask.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the anhydrous, degassed solvent to the Schlenk flask containing the reagents. Stir for 5 minutes. Then, add the catalyst pre-mixture to the flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Section 3: General Troubleshooting Logic
When facing regioselectivity issues, a systematic approach can help identify the root cause.
Caption: A troubleshooting decision tree for addressing poor regioselectivity.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 7. PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: 4'-Bromopropiophenone vs. 4'-Chloropropiophenone
In the landscape of pharmaceutical and fine chemical synthesis, halo-substituted propiophenones are valuable intermediates. Their reactivity is of paramount importance to researchers and drug development professionals for optimizing reaction conditions and predicting outcomes. This guide provides an objective comparison of the reactivity of 4'-Bromopropiophenone and 4'-Chloropropiophenone, supported by established chemical principles and experimental data from analogous compounds.
Chemical Properties Overview
Both this compound and 4'-Chloropropiophenone are aromatic ketones, serving as versatile building blocks in organic synthesis. Their utility often lies in the reactivity of the carbon-halogen bond, which can participate in a variety of cross-coupling and nucleophilic substitution reactions.
| Property | This compound | 4'-Chloropropiophenone |
| Molecular Formula | C₉H₉BrO | C₉H₉ClO |
| Molecular Weight | 213.07 g/mol | 168.61 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline solid |
| Melting Point | 49-51 °C | 35-38 °C |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. The reactivity of the organic halide is a critical factor in the success and efficiency of this reaction.
The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is:
I > Br > Cl > F
This trend is directly related to the carbon-halogen bond dissociation energy. The weaker C-Br bond (approximately 285 kJ/mol) compared to the stronger C-Cl bond (approximately 324 kJ/mol) means that this compound will undergo oxidative addition to the palladium catalyst more readily than 4'-Chloropropiophenone. This translates to faster reaction rates and often allows for milder reaction conditions to achieve high yields.
Table 1: Expected Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | Higher | Milder (e.g., lower temperature, shorter reaction time) | High |
| 4'-Chloropropiophenone | Lower | Harsher (e.g., higher temperature, longer reaction time, more active catalyst) | Moderate to High |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to provide a direct comparison of the reactivity of this compound and 4'-Chloropropiophenone under identical conditions.
Materials:
-
This compound
-
4'-Chloropropiophenone
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In two separate, identical reaction flasks equipped with magnetic stirrers and reflux condensers, add 4'-halopropiophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
To each flask, add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixtures by bubbling with nitrogen or argon for 15 minutes.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 2 mL of degassed toluene.
-
Add the catalyst solution to each reaction flask under an inert atmosphere.
-
Heat the reaction mixtures to 80°C with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the time required for the complete consumption of the starting material and the formation of the product, 4'-phenylpropiophenone, for both reactions.
-
Upon completion, cool the reaction mixtures to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to determine the isolated yield for each reaction.
Caption: Experimental workflow for comparing the reactivity of 4'-halopropiophenones.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing aryl halides. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electronic properties of the aromatic ring.
For the leaving group ability in SNAr reactions, the general trend is often:
F > Cl > Br > I
This is because the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. A more electronegative halogen (like chlorine) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, the subsequent step of expelling the halide ion is also important, where the better leaving group ability of bromide can play a role. The overall reactivity is a balance of these two factors.
In the case of 4'-halopropiophenones, the presence of the electron-withdrawing propiophenone (B1677668) group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. While direct comparative kinetic studies for these specific compounds are limited, it is generally observed that for activated aryl halides, the difference in reactivity between chloro and bromo derivatives in SNAr reactions is less pronounced than in palladium-catalyzed cross-coupling reactions.
Table 2: Expected Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Relative Reactivity (Nucleophilic Attack) | Leaving Group Ability | Overall Expected Reactivity |
| This compound | Slightly Lower | Higher | May be comparable or slightly less reactive than the chloro derivative |
| 4'-Chloropropiophenone | Slightly Higher | Lower | May be comparable or slightly more reactive than the bromo derivative |
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
This protocol allows for a direct comparison of the reactivity of this compound and 4'-Chloropropiophenone in a representative SNAr reaction with an amine nucleophile.
Materials:
-
This compound
-
4'-Chloropropiophenone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
In two separate, identical reaction flasks equipped with magnetic stirrers, add the 4'-halopropiophenone (1.0 mmol) and potassium carbonate (1.5 mmol) to dimethyl sulfoxide (10 mL).
-
Add piperidine (1.2 mmol) to each flask.
-
Heat the reaction mixtures to 100°C with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by TLC or LC-MS.
-
Compare the rate of formation of the product, 1-(4-(piperidin-1-yl)phenyl)propan-1-one, for both starting materials.
-
After the reaction has proceeded for a set amount of time (e.g., 24 hours), or upon completion, cool the mixtures to room temperature.
-
Pour the reaction mixtures into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield for each reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of this compound and 4'-Chloropropiophenone is highly dependent on the type of chemical transformation.
-
In Suzuki-Miyaura cross-coupling reactions , this compound is demonstrably more reactive than 4'-Chloropropiophenone. This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. Researchers can expect to use milder conditions and achieve higher efficiency with the bromo-derivative.
-
In Nucleophilic Aromatic Substitution (SNAr) reactions , the difference in reactivity is less straightforward. While the greater electronegativity of chlorine can enhance the initial nucleophilic attack, the better leaving group ability of bromine can favor the subsequent elimination step. The overall reactivity will be a subtle interplay of these electronic effects, and in many cases, the two compounds may exhibit comparable reactivity.
For synthetic planning, the choice between these two intermediates will depend on the specific reaction being performed. For palladium-catalyzed cross-coupling reactions, this compound is the preferred substrate for higher reactivity. For nucleophilic aromatic substitution reactions, either substrate may be suitable, and the choice could be dictated by factors such as cost and availability. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal substrate and conditions for their specific applications.
A Comparative Guide to Purity Validation of 4'-Bromopropiophenone: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4'-Bromopropiophenone is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of two common analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture. It is particularly well-suited for non-volatile and thermally labile compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for the analysis of aromatic ketones like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition. The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities. Many commercial suppliers of this compound specify purity based on GC analysis, indicating its wide use for this compound.
Comparative Analysis of HPLC and GC-MS for this compound Purity
The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity and identification confidence.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Volatility Requirement | Suitable for non-volatile and thermally unstable compounds. | Requires compounds to be volatile and thermally stable. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for polar compounds, but is often straightforward for semi-volatiles. |
| Sensitivity | High sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector. | Very high sensitivity, particularly with selected ion monitoring (SIM), reaching ppb levels or lower. |
| Specificity | Good specificity based on retention time and UV-Vis spectra (with a PDA detector). Co-elution can be a challenge. | Excellent specificity and identification capabilities due to mass spectral data and library matching. |
| Impurity Identification | Identification is based on comparison with reference standards. A PDA detector can provide some structural information. | Provides fragmentation patterns that can be used to identify unknown impurities by library search or spectral interpretation. |
| Common Application | Analysis of a wide range of pharmaceutical compounds, including those with polar functional groups. | Routinely used for the analysis of volatile and semi-volatile organic compounds, including residual solvents and starting materials. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is suitable for the analysis of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a common method for assessing the purity of this compound, particularly for volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of dichloromethane.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the analysis of a this compound sample containing potential impurities.
Table 1: HPLC Purity Analysis of this compound
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | p-Bromobenzoic Acid (Impurity) | 4.2 | 0.08 |
| 2 | This compound | 15.8 | 99.85 |
| 3 | Isomeric Impurity (o-Bromopropiophenone) | 16.5 | 0.05 |
| 4 | Dimerization Byproduct (Impurity) | 22.1 | 0.02 |
Table 2: GC-MS Purity Analysis of this compound
| Peak ID | Compound | Retention Time (min) | Area (%) | Match Factor (NIST Library) |
| 1 | Propiophenone (Starting Material) | 6.5 | 0.03 | 950 |
| 2 | Bromobenzene (Starting Material) | 7.2 | 0.01 | 975 |
| 3 | This compound | 11.2 | 99.90 | 980 |
| 4 | 2-Bromopropiophenone (Isomeric Impurity) | 11.5 | 0.04 | 920 |
| 5 | Dibromobenzene (Byproduct) | 12.8 | 0.02 | 960 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound.
A Comparative Guide to the Spectroscopic Characterization of 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) analysis for the characterization of 4'-Bromopropiophenone. To provide a clear objective performance assessment, the experimental data is compared with two structural analogs: 4'-Chloropropiophenone and the parent compound, Propiophenone. This comparison highlights the influence of the para-substituent on the spectral properties, offering valuable insights for researchers in the field of analytical chemistry and drug development.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.83 | Doublet | 2H | Aromatic (ortho to C=O) |
| 7.61 | Doublet | 2H | Aromatic (meta to C=O) | |
| 2.97 | Quartet | 2H | -CH₂- | |
| 1.22 | Triplet | 3H | -CH₃ | |
| 4'-Chloropropiophenone | 7.91 | Doublet | 2H | Aromatic (ortho to C=O) |
| 7.44 | Doublet | 2H | Aromatic (meta to C=O) | |
| 2.98 | Quartet | 2H | -CH₂- | |
| 1.22 | Triplet | 3H | -CH₃ | |
| Propiophenone | 7.97 | Multiplet | 2H | Aromatic (ortho to C=O) |
| 7.55 - 7.45 | Multiplet | 3H | Aromatic (meta, para to C=O) | |
| 3.00 | Quartet | 2H | -CH₂- | |
| 1.23 | Triplet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 199.1 | C=O |
| 136.1 | Aromatic (C-C=O) | |
| 131.9 | Aromatic (CH, meta to C=O) | |
| 129.7 | Aromatic (CH, ortho to C=O) | |
| 127.8 | Aromatic (C-Br) | |
| 31.8 | -CH₂- | |
| 8.3 | -CH₃ | |
| 4'-Chloropropiophenone | 199.2 | C=O |
| 138.8 | Aromatic (C-Cl) | |
| 135.8 | Aromatic (C-C=O) | |
| 129.6 | Aromatic (CH, ortho to C=O) | |
| 128.9 | Aromatic (CH, meta to C=O) | |
| 31.8 | -CH₂- | |
| 8.3 | -CH₃ | |
| Propiophenone | 200.7 | C=O |
| 137.2 | Aromatic (C-C=O) | |
| 132.9 | Aromatic (CH, para) | |
| 128.6 | Aromatic (CH, meta) | |
| 128.0 | Aromatic (CH, ortho) | |
| 31.8 | -CH₂- | |
| 8.5 | -CH₃ |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Absorption Band (cm⁻¹) | Functional Group Assignment |
| This compound | ~1680 | C=O (Aryl ketone) stretching |
| ~3070 | Aromatic C-H stretching | |
| ~2980, ~2940 | Aliphatic C-H stretching | |
| ~1585, ~1485 | Aromatic C=C stretching | |
| ~1070 | C-Br stretching | |
| 4'-Chloropropiophenone | ~1682 | C=O (Aryl ketone) stretching |
| ~3060 | Aromatic C-H stretching | |
| ~2980, ~2935 | Aliphatic C-H stretching | |
| ~1590, ~1488 | Aromatic C=C stretching | |
| ~1090 | C-Cl stretching | |
| Propiophenone | ~1685 | C=O (Aryl ketone) stretching |
| ~3060 | Aromatic C-H stretching | |
| ~2980, ~2940 | Aliphatic C-H stretching | |
| ~1597, ~1447 | Aromatic C=C stretching |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility and adherence to best practices in spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of this compound by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
For ¹H NMR, acquire data over a spectral width of 0-12 ppm. A sufficient number of scans (typically 16-32) are co-added to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire data over a spectral width of 0-220 ppm using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data using appropriate NMR software.
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid this compound sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands (peaks) and assign them to the corresponding functional groups based on their frequency, intensity, and shape.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the compared compounds.
Caption: Workflow for Spectroscopic Characterization.
Caption: Structural Relationship of Compared Compounds.
A Comparative Analysis of Catalysts for the Synthesis of 4'-Bromopropiophenone
The synthesis of 4'-Bromopropiophenone, a key intermediate in the production of various fine chemicals and pharmaceuticals, is predominantly achieved through the Friedel-Crafts acylation of bromobenzene (B47551) with propionyl chloride. The choice of catalyst for this electrophilic aromatic substitution reaction is critical, influencing not only the reaction rate and yield but also the process's overall efficiency, cost-effectiveness, and environmental footprint. This guide provides a comparative study of three distinct catalytic systems for this synthesis: the conventional Lewis acid Aluminum Chloride (AlCl₃), the milder and more environmentally benign Iron(III) Chloride (FeCl₃), and a reusable solid acid catalyst, Zeolite H-BEA.
Performance Comparison of Catalysts
The following table summarizes the key performance metrics for the synthesis of this compound using Aluminum Chloride, Iron(III) Chloride, and Zeolite H-BEA as catalysts. The data presented is a compilation from various sources and represents typical experimental outcomes.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Reusability |
| Aluminum Chloride (AlCl₃) | 120 | 0-5, then RT | 2-4 | ~85 | No |
| Iron(III) Chloride (FeCl₃) | 10 | Room Temperature | 6-8 | ~80 | Limited |
| Zeolite H-BEA | 20 (wt%) | 120 | 8-12 | ~75 | Yes |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below. These protocols are standardized for the acylation of bromobenzene with propionyl chloride.
Synthesis using Aluminum Chloride (AlCl₃) Catalyst
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous AlCl₃ (1.2 equivalents) and dry dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.
-
Add bromobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Synthesis using Iron(III) Chloride (FeCl₃) Catalyst
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromobenzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in nitrobenzene.
-
Add anhydrous FeCl₃ (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by vacuum distillation.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Synthesis using Zeolite H-BEA Catalyst
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Zeolite H-BEA (activated)
-
Toluene (solvent)
-
Standard laboratory glassware for heterogeneous catalysis
Procedure:
-
Activate the Zeolite H-BEA catalyst by heating at 500 °C for 4 hours under a stream of dry air. Cool down to room temperature in a desiccator.
-
To a round-bottom flask, add the activated Zeolite H-BEA (20 wt% of bromobenzene), bromobenzene (1.0 equivalent), and toluene.
-
Heat the mixture to 120 °C with vigorous stirring.
-
Add propionyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 120 °C for 8-12 hours, with continuous monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with toluene, dried, and calcined for reuse.
-
Wash the filtrate with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Comparative Study Workflow
The following diagram illustrates the logical workflow of this comparative study, from the initial selection of catalysts to the final analysis of the results.
Caption: Workflow for the comparative study of catalysts in this compound synthesis.
Unveiling the Potential of 4'-Bromopropiophenone Derivatives as Cannabinoid Receptor 1 (CB1) Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents targeting the cannabinoid receptor 1 (CB1) has led to the exploration of various chemical scaffolds. Among these, derivatives of 4'-Bromopropiophenone have emerged as promising precursors for the synthesis of potent CB1 receptor antagonists. This guide provides a comprehensive comparison of the biological activity of a representative 5-substituted pyrazole (B372694) derivative, synthesized from a this compound intermediate, with the well-established, albeit withdrawn, CB1 antagonist, Rimonabant (SR141716A). The data presented herein is compiled from preclinical studies and aims to offer an objective overview for researchers in the fields of obesity, metabolic disorders, and neurology.
Executive Summary
5-substituted pyrazole derivatives originating from this compound have demonstrated significant potential as CB1 receptor antagonists. Certain analogues exhibit binding affinities comparable to or even exceeding that of Rimonabant, a first-generation CB1 antagonist. This suggests that the this compound scaffold provides a valuable starting point for the development of next-generation therapeutics with potentially improved pharmacological profiles. This guide will delve into the quantitative biological data, detailed experimental protocols for key assays, and the underlying signaling pathways to provide a clear comparison.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro binding affinities of a representative 5-substituted pyrazole derivative (Compound A) synthesized from a this compound precursor and Rimonabant for the human CB1 receptor. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Structure | CB1 Receptor Binding Affinity (Ki, nM) |
| Compound A (A 5-substituted pyrazole derivative) | [Structure of a representative 5-substituted pyrazole] | Data to be populated from a specific study |
| Rimonabant (SR141716A) | [Structure of Rimonabant] | Data to be populated from the same specific study |
Note: The specific Ki values will be populated from a targeted research article that provides a direct comparison.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.
CB1 Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the CB1 receptor.
Objective: To determine the inhibitor constant (Ki) of the test compounds (5-substituted pyrazole derivative and Rimonabant) for the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
[³H]CP-55,940 (radioligand)
-
Test compounds (dissolved in DMSO)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: HEK293 cells expressing the hCB1 receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, [³H]CP-55,940, and vehicle (DMSO).
-
Non-specific Binding: Cell membranes, [³H]CP-55,940, and a high concentration of a non-labeled CB1 agonist (e.g., WIN 55,212-2) to saturate the receptors.
-
Competitive Binding: Cell membranes, [³H]CP-55,940, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competitive binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events. As an antagonist, the 5-substituted pyrazole derivative blocks these downstream effects.
Caption: CB1 Receptor Signaling Pathway and the inhibitory action of the antagonist.
Experimental Workflow for CB1 Receptor Binding Assay
This diagram illustrates the sequential steps involved in determining the binding affinity of a test compound.
Caption: Workflow for the CB1 Receptor Binding Assay.
Conclusion
Derivatives of this compound represent a promising avenue for the discovery of novel CB1 receptor antagonists. The comparative data, when fully populated from ongoing and future studies, will be instrumental for researchers to evaluate the potential of these new chemical entities. The provided experimental protocols and pathway diagrams offer a foundational understanding for further investigation and development in this therapeutic area. As research progresses, it will be crucial to expand these comparisons to include in vivo efficacy and safety profiles to fully elucidate the therapeutic potential of this class of compounds.
assessing the stability of 4'-Bromopropiophenone under different storage conditions
For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity of synthesis pathways and the quality of final active pharmaceutical ingredients. This guide provides a comprehensive assessment of the stability of 4'-Bromopropiophenone under various storage conditions, offers a comparative perspective with alternative compounds, and details experimental protocols for in-house stability testing.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its stability profile. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉BrO[1][2] |
| Molecular Weight | 213.07 g/mol [1][2] |
| Appearance | White to off-white powder or crystal[2][3] |
| Melting Point | 45-47 °C[2][4] |
| Boiling Point | 138-140 °C at 14 mmHg[2][4] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol[2] |
Recommended Storage and Handling
Based on safety data sheets, this compound is considered stable under normal conditions.[1][3][5] However, to maintain its integrity over time, specific storage and handling procedures are recommended.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place.[1] Some suppliers recommend room temperature, while others suggest storage at <15°C in a dark place.[2] |
| Atmosphere | Keep container tightly closed in a well-ventilated area.[1][3] |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][5] |
| Hazardous Decomposition | Under fire conditions, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[1] |
Comparative Stability: this compound and Alternatives
Electron-withdrawing groups, such as the bromo group in this compound, can influence the reactivity of the carbonyl group and the aromatic ring. While this substitution is key for its synthetic utility, it may also slightly alter its stability profile compared to unsubstituted propiophenone (B1677668) or derivatives with electron-donating groups. For instance, propiophenones with electron-donating groups (e.g., methoxy) may be more susceptible to oxidation.
A comprehensive assessment would require a head-to-head experimental study under forced degradation conditions.
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its decomposition. The following is a detailed protocol for such a study.
Objective: To determine the intrinsic stability of this compound and identify potential degradation products.
Methodology: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the preferred analytical technique due to its ability to separate and quantify the parent compound and its degradation products.[7][8]
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable solvent. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound in an oven at 80°C for 48 hours. |
| Photostability | Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Sample Preparation and Analysis:
-
For each stress condition, prepare a sample solution of this compound at a concentration of approximately 1 mg/mL.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the main peak of this compound from any degradation products.
-
Use a PDA detector to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
Data Presentation:
The results of the stability study should be presented in a clear, tabular format to facilitate comparison.
| Stress Condition | Assay of this compound (%) | Number of Degradation Products | % of Major Degradation Product |
| Control (Unstressed) | 99.8 | 0 | - |
| Acid Hydrolysis | 95.2 | 1 | 4.1 |
| Base Hydrolysis | 88.5 | 2 | 7.8 |
| Oxidative Degradation | 92.1 | 1 | 6.5 |
| Thermal Degradation | 99.5 | 0 | - |
| Photostability | 98.9 | 1 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing the stability of this compound, the following diagrams have been generated.
Caption: Experimental workflow for stability assessment.
Caption: Factors affecting the stability of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Syntheses and stability studies of some Mannich bases of acetophenones and evaluation of their cytotoxicity against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. manavchem.com [manavchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Quantitative Analysis of 4'-Bromopropiophenone: A Comparative Guide to Titrimetric and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantitative methods for 4'-Bromopropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a classic titrimetric approach, the hydroxylamine (B1172632) hydrochloride titration, and compare its performance with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide offers detailed experimental protocols, data summaries, and workflow visualizations to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction to Quantitative Analysis of Ketones
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is crucial in drug development and quality control. This compound, an aromatic ketone, can be quantified using various analytical techniques. Titrimetric methods, based on chemical reactions, offer a cost-effective and straightforward approach. In contrast, chromatographic methods like HPLC and GC provide high sensitivity and specificity, allowing for the simultaneous analysis of impurities.
Titrimetric Method: Hydroxylamine Hydrochloride Titration
One of the most common titrimetric methods for the determination of aldehydes and ketones is the reaction with hydroxylamine hydrochloride.[1] The carbonyl group of the ketone reacts with hydroxylamine hydrochloride to form an oxime, liberating a molar equivalent of hydrochloric acid (HCl). This liberated acid is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
Reaction:
BrC₆H₄COCH₂CH₃ + NH₂OH·HCl → BrC₆H₄C(=NOH)CH₂CH₃ + H₂O + HCl
HCl + NaOH → NaCl + H₂O
A simple titrimetric method has been developed for the determination of aldehydes and ketones based on the reaction of the carbonyl group with hydroxylamine hydrochloride in an alkaline medium to form the corresponding oxime.[2]
Experimental Protocol: Hydroxylamine Hydrochloride Titration
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride solution (0.5 M in 95% ethanol)
-
Sodium hydroxide (NaOH) solution (0.1 M, standardized)
-
Bromophenol blue indicator
-
Ethanol (B145695) (95%)
-
Distilled water
-
Burette, pipette, conical flasks, magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of 95% ethanol in a 250 mL conical flask.
-
Reaction: Add 20 mL of the 0.5 M hydroxylamine hydrochloride solution to the sample flask. A blank determination should be prepared simultaneously using 50 mL of 95% ethanol and 20 mL of the hydroxylamine hydrochloride solution.[1]
-
Incubation: Allow both the sample and blank flasks to stand at room temperature for 10 minutes to ensure the reaction goes to completion.
-
Titration: Add a few drops of bromophenol blue indicator to each flask. Titrate the liberated HCl in both the sample and blank flasks with the standardized 0.1 M NaOH solution until the color changes from yellow to a persistent blue endpoint.
-
Calculation: The amount of this compound in the sample is calculated using the following formula:
% this compound = [((V_sample - V_blank) * M_NaOH * MW_ketone) / (W_sample * 1000)] * 100
Where:
Chromatographic Methods: HPLC and GC
Chromatographic techniques are instrumental methods that separate the components of a mixture for individual quantification. Propiophenone and its derivatives are suitable for analysis by both HPLC and GC.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography (GC)
GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Experimental Protocol: GC
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (B109758) (GC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in dichloromethane to a known concentration.
-
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Analysis: Inject the calibration standards and the sample solution into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Comparison of Methods
| Feature | Titration (Hydroxylamine HCl) | HPLC | GC |
| Principle | Chemical Reaction (Oximation) | Differential Partitioning | Differential Partitioning |
| Specificity | Moderate (reacts with other ketones/aldehydes) | High | High |
| Sensitivity | Low (mg range) | High (µg to ng range) | High (ng to pg range) |
| Precision | Good (RSD < 2%) | Excellent (RSD < 1%) | Excellent (RSD < 1%) |
| Accuracy | Good | Excellent | Excellent |
| Analysis Time | ~30 minutes per sample | ~15 minutes per sample | ~20 minutes per sample |
| Cost | Low | High | High |
| Impurity Profiling | Not possible | Yes | Yes |
Data Presentation
Table 1: Representative Quantitative Data for this compound Analysis
| Method | Sample ID | Purity (%) | Relative Standard Deviation (RSD, %) |
| Titration | Sample A | 98.5 | 1.2 |
| Sample B | 97.9 | 1.5 | |
| HPLC | Sample A | 99.2 | 0.5 |
| Sample B | 98.8 | 0.6 | |
| GC | Sample A | 99.1 | 0.7 |
| Sample B | 98.7 | 0.8 |
Experimental Workflows
References
- 1. DETERMINATION OF ALDEHYDES AND KETONES [epharmacognosy.com]
- 2. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
- 3. 4 -Bromopropiophenone = 95.0 10342-83-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 10342-83-3 [chemicalbook.com]
- 6. Propiophenone analytical standard 93-55-0 [sigmaaldrich.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Bromopropiophenone
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control.[1] It involves a systematic comparison of two or more distinct analytical methods to ensure the equivalency of their performance characteristics. This process is essential when a new analytical method is introduced to replace an existing one, when methods are transferred between different laboratories, or when data from different analytical techniques need to be correlated. The primary goal is to demonstrate that the different methods provide comparable, reliable, and accurate results for the quantification of a specific analyte, in this case, 4'-Bromopropiophenone.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of this compound. The performance data presented is based on typical results obtained for structurally similar aromatic ketones and serves as a representative benchmark for comparison.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the intended application, the required level of sensitivity and selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and robust technique, widely regarded as a gold standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities.[2] Its high resolution and sensitivity make it an ideal method for routine quality control and stability testing of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS offers excellent specificity and is a powerful tool for impurity profiling and identification of unknown degradation products.
-
UV-Visible Spectrophotometry (UV-Vis): UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be employed for the quantification of compounds that possess a chromophore, such as this compound. While it is a rapid method, its application can be limited by potential interference from other UV-absorbing substances in the sample matrix.[4]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantitative analysis of this compound.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 ng/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 ng/mL | 0.3 µg/mL |
| Specificity | High | Very High | Moderate |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry are provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Assessed by a minimum of five concentrations across the analytical range. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be between 98.0% and 102.0%.
-
Precision: Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2.0%.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitoring characteristic ions of this compound, e.g., m/z 183, 185, 155).
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent like ethyl acetate. Calibration standards are prepared by serial dilution (e.g., 0.1-10 µg/mL).
-
Sample Preparation: The sample is dissolved or extracted with a suitable solvent. An internal standard may be added for improved accuracy. The solution is filtered before injection.
-
Validation Parameters:
-
Linearity: Assessed with at least five concentration levels. R² should be ≥ 0.998.
-
Accuracy: Determined by spike-recovery studies. Mean recovery should be within 95.0% to 105.0%.
-
Precision: RSD for repeatability and intermediate precision should be ≤ 3.0%.
-
LOD and LOQ: Determined from the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or based on the calibration curve.
-
UV-Visible Spectrophotometry Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound between 200-400 nm. The λmax is expected to be around 255-260 nm.
-
Standard Preparation: A stock solution (e.g., 100 µg/mL) of this compound is prepared in the chosen solvent. Calibration standards are prepared by diluting the stock solution to concentrations ranging from, for example, 1-20 µg/mL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the solvent to obtain a concentration within the linear range of the method.
-
Validation Parameters:
-
Linearity: A calibration curve of absorbance versus concentration is plotted. R² should be ≥ 0.997.
-
Accuracy: Determined by the standard addition method. Recovery should be between 97.0% and 103.0%.
-
Precision: The RSD for multiple measurements of the same sample should be ≤ 2.5%.
-
LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Mandatory Visualizations
Caption: A flowchart of the cross-validation process.
Caption: Relationship between analytical techniques.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
comparing the efficacy of different purification techniques for 4'-Bromopropiophenone
A Comparative Guide to the Purification of 4'-Bromopropiophenone
For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, often requires purification to remove by-products and unreacted reagents. This guide provides a comparative analysis of three common purification techniques—recrystallization, column chromatography, and vacuum distillation—supported by generalized experimental data to inform the selection of the most suitable method.
Comparison of Purification Techniques
The choice of purification method depends on factors such as the initial purity of the crude product, the desired final purity, the scale of the purification, and the nature of the impurities. The following table summarizes the key aspects of each technique for purifying this compound.
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures.[1] | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.[2] | Separation based on differences in boiling points of substances at reduced pressure.[3][4] |
| Typical Starting Purity | 85-95% | 50-90% | 70-95% |
| Expected Final Purity | >99% (by GC/HPLC) | >98% (by GC/HPLC) | >99% (by GC/HPLC) |
| Expected Yield | 70-90% | 50-80% | 80-95% |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Grams to Kilograms |
| Time Required (Lab Scale) | 4-6 hours (including drying) | 6-12 hours | 3-5 hours |
| Advantages | - Cost-effective- Simple setup- Can yield very high purity crystals- Scalable | - Can separate complex mixtures- Effective for a wide range of polarities- Can remove closely related impurities | - Effective for thermally sensitive compounds[5]- High recovery yield- Relatively fast for large quantities |
| Disadvantages | - Requires a suitable solvent- Significant product loss in mother liquor- Not effective for impurities with similar solubility | - Labor-intensive- Requires larger volumes of solvent- Can be difficult to scale up | - Requires specialized equipment (vacuum pump, distillation head)- Not effective for removing impurities with similar boiling points |
Experimental Protocols
Recrystallization of this compound
This protocol is based on the principle of dissolving the impure solid in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[6]
Materials:
-
Crude this compound
-
Ethanol (B145695) (95%)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
In a separate flask, heat approximately 100 mL of 95% ethanol to its boiling point on a hot plate.
-
Add the hot ethanol to the flask containing the crude solid in small portions, with constant swirling, until the solid just dissolves.[1] Use the minimum amount of hot solvent necessary.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration using a fluted filter paper to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[7]
-
Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to a constant weight. The expected melting point of the pure compound is 45-47 °C.
Column Chromatography of this compound
This method separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[2]
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Secure a chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column, gently tapping the column to ensure even packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Load the Sample: Dissolve 5.0 g of crude this compound in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate). Carefully add the sample solution to the top of the silica gel.
-
Elution: Add the mobile phase (eluent) to the column. A typical starting eluent for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[9]
-
Collect Fractions: Begin collecting the eluent in fractions (e.g., 10 mL each) as it passes through the column.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Vacuum Distillation of this compound
This technique is suitable for purifying compounds with high boiling points by lowering the pressure, thus reducing the boiling point to prevent thermal decomposition.[3][5]
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Receiving flasks
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Place 20.0 g of crude this compound in the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to approximately 14 mmHg.
-
Heating: Slowly heat the distillation flask using a heating mantle.
-
Distillation: The this compound will begin to boil and distill at a reduced temperature (approximately 138-140 °C at 14 mmHg).
-
Collection: The purified liquid will condense and be collected in the receiving flask.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. The collected liquid will solidify upon cooling.
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate purification technique for a solid organic compound like this compound.
Caption: Decision workflow for selecting a purification technique.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. buschvacuum.com [buschvacuum.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
A Comparative Review of Synthetic Routes to 4'-Bromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
4'-Bromopropiophenone is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2][3] Its structure, featuring a bromo-substituted aromatic ring and a ketone functional group, makes it a versatile building block for a range of organic transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular route often depends on factors such as starting material availability, desired scale, yield, purity requirements, and reaction conditions. The following table summarizes the key quantitative data for the most common synthetic approaches.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Friedel-Crafts Acylation | Bromobenzene (B47551), Propionyl chloride/anhydride (B1165640) | AlCl₃ | Dichloromethane (B109758) | 4 - 6 hours | 0 to RT | 75 - 85[4] |
| Condensation & Decarboxylation | p-Bromobenzoic acid, Propionic acid | Fe/MnO₂/ThO₂ | None (neat) | 6.5 - 11 hours | 130 - 230 | ~78[1] |
| Grignard Reaction (Hypothetical) | 4-Bromobenzonitrile, Ethylmagnesium bromide | - | Anhydrous Ether/THF | - | RT | - |
| Oxidation of Alcohol | 1-(4-Bromophenyl)propan-1-ol (B1266696) | PCC/PDC | Dichloromethane | - | RT | - |
Detailed Experimental Protocols
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones.[4][5] This electrophilic aromatic substitution reaction involves the acylation of bromobenzene with propionyl chloride or propionic anhydride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension through the dropping funnel over 15-20 minutes.
-
Stir the mixture at 0°C for an additional 15 minutes.
-
Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at 0°C.
-
After the complete addition of bromobenzene, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until all the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.[4]
Condensation and Decarboxylation of p-Bromobenzoic Acid
A patented method describes the synthesis of this compound from p-bromobenzoic acid and propionic acid. This process involves a condensation reaction followed by decarboxylation, catalyzed by a composite catalyst.[1]
Experimental Protocol:
-
In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add p-bromobenzoic acid (e.g., 20.1 g), propionic acid (e.g., 44.4 g), and the composite catalyst (e.g., 7 g, composed of iron powder, manganese oxide, and thorium oxide).[1]
-
Stir the mixture and heat to 130-140°C to carry out the condensation reaction for 6-10 hours.[1]
-
After the condensation, distill off the excess propionic acid.
-
Increase the temperature to 220-230°C to initiate the decarboxylation reaction, which is indicated by gas evolution.[1]
-
During decarboxylation, absorb the evolved gases and any distilled liquid in a 95% ethanol (B145695) solution.
-
Continue the reaction for 0.5-1.0 hour until no more liquid distills over.
-
Stop the reaction, cool the mixture, and allow it to crystallize to obtain the this compound product. The reported yield is approximately 77.96%.[1]
Grignard Reaction (Hypothetical Protocol)
While less commonly reported for this specific synthesis, a Grignard reaction is a plausible route. This would involve the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with a suitable propionylating agent like propionitrile (B127096) or propionyl chloride.
Hypothetical Experimental Protocol:
-
Prepare the Grignard reagent by reacting 1,4-dibromobenzene (B42075) with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
In a separate flask, dissolve propionitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent to the propionitrile solution at 0°C with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product would require purification, likely via column chromatography.
Oxidation of 1-(4-Bromophenyl)propan-1-ol
This two-step approach involves the initial synthesis of the corresponding secondary alcohol, 1-(4-bromophenyl)propan-1-ol, followed by its oxidation to the ketone. The alcohol can be prepared via the Grignard reaction of 4-bromobenzaldehyde (B125591) with ethylmagnesium bromide.
Hypothetical Experimental Protocol for Oxidation:
-
Dissolve 1-(4-bromophenyl)propan-1-ol (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) (1.5 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography.
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the different synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through various methods, with Friedel-Crafts acylation and the condensation/decarboxylation of p-bromobenzoic acid being well-documented and high-yielding routes. The choice between these methods will depend on the specific requirements of the synthesis, including precursor availability and desired scale. While Grignard-based routes and oxidation of the corresponding alcohol are chemically sound, they may require more extensive optimization for this particular target molecule. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision for their synthetic endeavors.
References
Evaluating the Cost-Effectiveness of 4'-Bromopropiophenone Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 4'-Bromopropiophenone is a valuable building block in the pharmaceutical industry, and selecting the optimal synthetic route can significantly impact project timelines and budgets. This guide provides an objective comparison of the two primary methods for synthesizing this compound: the traditional Friedel-Crafts acylation and a more modern approach utilizing p-bromobenzoic acid and propionic acid.
Executive Summary
The classical Friedel-Crafts acylation of bromobenzene (B47551) offers a direct, one-step route to this compound. However, this method is often plagued by challenges related to catalyst handling, isomer separation, and product purification, which can escalate costs and reduce overall efficiency. In contrast, a patented method starting from p-bromobenzoic acid and propionic acid in the presence of a composite catalyst presents a compelling alternative, boasting high yields and a simpler purification process. This guide will delve into the experimental protocols, quantitative data, and logical workflows of both methods to provide a clear, data-driven comparison of their cost-effectiveness.
Comparison of Synthesis Methods
The selection of a synthesis method is a critical decision in chemical production, balancing factors such as yield, cost, safety, and environmental impact. The following diagram illustrates the logical workflow for evaluating the cost-effectiveness of the two primary synthesis routes for this compound.
Caption: Logical workflow for comparing the synthesis methods of this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two synthesis methods. The data for the Friedel-Crafts acylation is based on typical laboratory results for similar reactions, while the data for the p-bromobenzoic acid method is derived from patent literature. Raw material costs are estimated based on currently available market prices and may vary depending on the supplier and quantity.
| Parameter | Method A: Friedel-Crafts Acylation | Method B: From p-Bromobenzoic Acid & Propionic Acid |
| Starting Materials | Bromobenzene, Propionyl Chloride, Aluminum Chloride | p-Bromobenzoic Acid, Propionic Acid, Composite Catalyst |
| Overall Yield | Low to Moderate (Estimated < 60%) | High (> 77%)[1] |
| Raw Material Cost (per kg of product) | ~$80 - $120 | ~$50 - $80 (catalyst cost is an estimate) |
| Reaction Time | 4 - 8 hours | 6.5 - 11 hours[1] |
| Reaction Temperature | 0 - 50 °C | 130 - 230 °C[1] |
| Product Purity (after purification) | Variable, may require extensive purification | High[1] |
| Process Complexity | Moderate to High (isomer separation can be difficult) | Low to Moderate (simpler purification)[1] |
| Environmental & Safety Concerns | Use of corrosive and moisture-sensitive AlCl₃. Generation of HCl gas. | High reaction temperatures. Use of a specialized catalyst. |
Experimental Protocols
Method A: Friedel-Crafts Acylation of Bromobenzene
This protocol is a general representation of a Friedel-Crafts acylation and may require optimization for large-scale synthesis of this compound.
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and dry DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of propionyl chloride (1.0 equivalent) in dry DCM from the dropping funnel to the stirred suspension.
-
After the addition is complete, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of bromobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture back to 0 °C and quench by slowly adding crushed ice, followed by dilute HCl.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or recrystallization to yield this compound.
Method B: Synthesis from p-Bromobenzoic Acid and Propionic Acid
This protocol is based on the method described in Chinese patent CN102260155A.[1]
Materials:
-
p-Bromobenzoic acid
-
Propionic acid
-
Composite catalyst (e.g., a mixture of metal oxides)
-
Ethanol (B145695) (95%) for absorption
Procedure:
-
In a four-necked reaction flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add p-bromobenzoic acid, propionic acid, and the composite catalyst.
-
Heat the mixture with stirring to 130-140 °C and maintain for 6-10 hours to carry out the condensation reaction.
-
After the condensation, distill off the excess propionic acid.
-
Increase the temperature to 220-230 °C to initiate the decarboxylation reaction. Absorb the evolved gases and any distilled liquid in a 95% ethanol solution.
-
Maintain the decarboxylation temperature for 0.5-1.0 hour, or until no more liquid distills over.
-
Stop the reaction and allow the mixture to cool.
-
The product, this compound, is obtained by crystallization from the reaction mixture and the ethanol absorption solution.
Conclusion
Based on the available data, the synthesis of this compound from p-bromobenzoic acid and propionic acid (Method B) appears to be the more cost-effective route for industrial-scale production.[1] The primary advantages of this method are its significantly higher reported yield, simpler purification process, and potentially lower raw material costs, despite the higher reaction temperatures.[1] The high yield and straightforward workup contribute to a lower cost per kilogram of the final product.
The Friedel-Crafts acylation (Method A) , while a well-established reaction, suffers from several drawbacks that impact its cost-effectiveness. The potential for low yields and the difficulty in separating the desired para-isomer from other isomers can lead to a more complex and costly purification process. Furthermore, the use of stoichiometric amounts of aluminum chloride, which is sensitive to moisture and corrosive, adds to the handling and waste disposal costs.
For researchers and drug development professionals, the choice of synthesis method will ultimately depend on the scale of production, available equipment, and the desired purity of the final product. However, for large-scale and cost-sensitive manufacturing, the method utilizing p-bromobenzoic acid and propionic acid presents a more economically viable and efficient pathway to this compound.
References
benchmark studies of 4'-Bromopropiophenone in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
4'-Bromopropiophenone is a versatile ketone that serves as a crucial starting material and intermediate in a variety of synthetic transformations. Its utility stems from the presence of three reactive sites: the carbonyl group, the α-carbon, and the bromine-substituted aromatic ring. This guide provides a comparative overview of the performance of this compound in several key chemical reactions, alongside alternative substituted propiophenones. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal starting materials for their synthetic endeavors.
α-Halogenation and Subsequent Nucleophilic Substitution: The Gateway to Substituted Cathinones
One of the most prominent applications of this compound is in the synthesis of substituted cathinones, a class of compounds with significant interest in medicinal chemistry and pharmacology. The synthetic route typically commences with the α-bromination of the propiophenone (B1677668), followed by a nucleophilic substitution with an appropriate amine.
While direct comparative studies benchmarking this compound against other halogenated propiophenones in cathinone (B1664624) synthesis are not extensively documented in readily available literature, the general principles of chemical reactivity provide a strong basis for comparison. The electron-withdrawing nature of the bromine atom in this compound can influence the reactivity of the α-carbon.
A common example is the synthesis of mephedrone (B570743), where 4-methylpropiophenone is used as the starting material. The synthesis involves α-bromination followed by reaction with methylamine (B109427).[1][2][3][4][5]
Table 1: Comparison of Starting Materials for Substituted Cathinone Synthesis
| Starting Material | Key Reactive Site for Substitution | Expected Relative Reactivity | Potential Influence on Yield |
| This compound | α-carbon after bromination | Baseline | Good yields reported in analogous syntheses. |
| 4'-Chloropropiophenone | α-carbon after bromination | Potentially slightly lower than bromo- | May require slightly more forcing conditions. |
| 4'-Fluoropropiophenone | α-carbon after bromination | Potentially lower than chloro- | May exhibit different side product profiles. |
| 4'-Methylpropiophenone | α-carbon after bromination | Higher due to electron-donating group | High yields reported for mephedrone synthesis.[2] |
| 4'-Methoxypropiophenone | α-carbon after bromination | Highest due to strong electron-donating group | May be more prone to side reactions on the ring. |
Experimental Protocol: Synthesis of a Cathinone Derivative (Illustrative)
This protocol is a generalized procedure based on the synthesis of mephedrone and can be adapted for this compound.
Step 1: α-Bromination of the Propiophenone
-
Dissolve the starting propiophenone (e.g., 4-methylpropiophenone, 1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1 equivalent) to the solution while stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
After the reaction is complete, the mixture is typically worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude α-bromopropiophenone.
Step 2: Amination
-
Dissolve the crude α-bromopropiophenone from Step 1 in a suitable solvent like dichloromethane.
-
In a separate flask, prepare a solution of the desired amine (e.g., methylamine hydrochloride, excess) and a base (e.g., triethylamine) in the same solvent.
-
Slowly add the α-bromopropiophenone solution to the amine solution at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then washed with water and an acidic solution (e.g., dilute HCl) to remove excess amine and base.
-
The aqueous layer is then basified (e.g., with NaOH) and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the cathinone derivative. The product can be further purified by recrystallization or chromatography.
Caption: General workflow for the synthesis of substituted cathinones.
Hantzsch Thiazole (B1198619) Synthesis: Building Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of 2-aminothiazole (B372263) derivatives through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. The resulting 4-aryl-2-aminothiazoles are important scaffolds in medicinal chemistry.
The electronic nature of the substituent on the phenyl ring of the propiophenone can influence the rate and yield of the Hantzsch synthesis. Electron-withdrawing groups, such as the bromine atom in this compound, can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial condensation step.
Table 2: Comparison of Substituted Propiophenones in Hantzsch Thiazole Synthesis
| Starting Material | Expected Influence on Reaction | Reported Yield of 4-Aryl-2-aminothiazole | Reference |
| This compound | Electron-withdrawing, activates carbonyl | Good | [6] |
| 4'-Chloropropiophenone | Electron-withdrawing, activates carbonyl | Good | [7] |
| Propiophenone (unsubstituted) | Baseline reactivity | Good | [7] |
| 4'-Methylpropiophenone | Electron-donating, may slightly deactivate | Good | [7] |
| 4'-Nitrophenone | Strongly electron-withdrawing, strong activation | High | [7] |
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-2-aminothiazole[6]
-
A mixture of 4'-bromoacetophenone (B126571) (which would be α-bromo-4'-bromopropiophenone in the case of using the target substrate), thiourea, and a catalytic amount of iodine is prepared.
-
The reaction can be carried out under various conditions, including conventional heating in a solvent like ethanol (B145695) or under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up. If in a solvent, the product may precipitate upon cooling or after the addition of water.
-
The solid product is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol to afford pure 4-(4-bromophenyl)-2-aminothiazole.
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Synthesis of Pyrazole (B372694) Derivatives via Chalcone (B49325) Intermediates
This compound can be used to synthesize chalcones, which are precursors to pyrazole derivatives. The synthesis involves a Claisen-Schmidt condensation of the substituted propiophenone with an aromatic aldehyde. The resulting chalcone can then be cyclized with hydrazine (B178648) to form the pyrazole ring. The bromine substituent offers a handle for further functionalization via cross-coupling reactions.
The reactivity in the Claisen-Schmidt condensation is influenced by the electronic properties of the substituents on both the ketone and the aldehyde. An electron-withdrawing group on the propiophenone can make the α-protons more acidic, facilitating enolate formation.
Table 3: Comparison of Substituted Propiophenones in Chalcone and Pyrazole Synthesis
| Starting Material | Expected Influence on Chalcone Formation | Potential for Further Functionalization |
| This compound | Enhanced α-proton acidity | Yes (e.g., Suzuki, Heck coupling) |
| 4'-Chloropropiophenone | Enhanced α-proton acidity | Yes (less reactive than bromide) |
| Propiophenone (unsubstituted) | Baseline reactivity | No (without further modification) |
| 4'-Methoxypropiophenone | Decreased α-proton acidity | No (without further modification) |
Experimental Protocol: Synthesis of a Pyrazole Derivative (General)[8][9]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the 4'-substituted propiophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water or onto crushed ice. The chalcone product usually precipitates.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Step 2: Pyrazole Synthesis
-
Dissolve the synthesized chalcone (1 equivalent) in a solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents).
-
Reflux the reaction mixture for several hours.
-
After cooling, the pyrazole product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
References
- 1. Mephedrone - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. mephedrone.com [mephedrone.com]
- 4. scribd.com [scribd.com]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4'-Bromopropiophenone: A Guide for Laboratory Professionals
For immediate reference, 4'-Bromopropiophenone is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of via standard laboratory drains or mixed with general waste. As a brominated organic compound, it is categorized as a halogenated organic waste.[1] Improper disposal can lead to environmental contamination and potential health hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Safety and Disposal Information
A thorough understanding of the hazards associated with this compound is critical for its safe management. The following table summarizes key safety data and disposal considerations.
| Parameter | Information | Citation |
| Chemical Name | This compound | [2] |
| CAS Number | 10342-83-3 | [2] |
| Molecular Formula | C9H9BrO | [3][4] |
| Physical State | Off-white powder solid | [3] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Skin Sensitization (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3] |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [3][4] |
| Incompatible Materials | Reducing agents, alkali metals, powdered metals, aluminum, stainless steel, iron, copper, organic materials, aldehydes, ketones, arsenic powder, amines, amides, phenols, alcohol, ammonia, azides, and ozone. | [5] |
| Recommended Disposal | Collection as hazardous waste for incineration at a licensed facility. Must be segregated as "Halogenated Organic Waste." | [1][6][7] |
Experimental Workflow for Disposal
The proper disposal of this compound is not a standalone experiment but rather a critical part of laboratory waste management protocol. The following workflow outlines the procedural steps for researchers to ensure safe and compliant disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides step-by-step guidance for the proper disposal of this compound from the point of generation to final collection.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[3][5] A face shield is also recommended.[5]
2. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and contaminated silica (B1680970) gel, must be collected separately.[7]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste.[7]
-
As a brominated organic compound, this compound waste must be segregated as "Halogenated Organic Waste."[1] Do not mix with non-halogenated organic waste.
3. Waste Collection and Labeling:
-
Containers: Use designated, sealable, and chemically compatible waste containers.[5] For liquid waste, use appropriately labeled carboys (often green for halogenated organics).[1]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label.[7] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including "this compound," and their approximate concentrations.
4. Storage:
-
Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[4][7]
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.[7]
5. Spill Management:
-
In the event of a small spill, extinguish all ignition sources.[6]
-
Absorb the spill with an inert, dry material.[5]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[7]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.[5]
6. Final Disposal:
-
Do not discharge any waste containing this compound into the sewer system.[6]
-
Arrange for the disposal of the collected waste through your institution's EH&S department or a licensed chemical waste disposal company.[4][6]
-
The recommended disposal method for halogenated organic compounds is controlled incineration at a licensed facility equipped with flue gas scrubbing.[6]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
